molecular formula C8H13N3 B3087533 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1174645-47-6

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Numéro de catalogue: B3087533
Numéro CAS: 1174645-47-6
Poids moléculaire: 151.21
Clé InChI: WSQAMKNDJFEMNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This bicyclic structure is a key precursor and core component in developing potent ligands for various biological targets. Notably, close structural analogues of this compound, such as BIM-46174 and its dimer BIM-46187, are recognized as cell-permeable inhibitors that preferentially silence Gαq proteins, which are crucial subunits of G protein-coupled receptors (GPCRs) . These inhibitors have become valuable tool compounds for dissecting complex GPCR signaling pathways and have shown potential in investigating cancer cell proliferation and survival . Furthermore, the tetrahydroimidazo[1,2-a]pyrazine core is explored in other therapeutic areas, with related derivatives being investigated as modulators of the P2X7 receptor for pain and neurodegenerative disorders , and as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of Type II diabetes . The specific 2,8-dimethyl substitution on this heterocyclic framework makes it a valuable building block for researchers aiming to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes by qualified scientists in laboratory settings only. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h5,7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQAMKNDJFEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Workflows for 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for privileged scaffolds in drug discovery frequently converges on rigid, nitrogen-rich heterocycles. Among these, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core has emerged as a highly versatile pharmacophore. Specifically, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1823253-44-6 for the hydrochloride salt) [1] offers a unique combination of conformational restriction, tunable basicity, and optimal vector geometry for substituent projection. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, designed for medicinal chemists and drug development professionals.

Molecular Architecture and Physicochemical Properties

The architecture of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine consists of a fully saturated pyrazine ring fused to an aromatic imidazole ring. The methyl groups at the C2 and C8 positions introduce steric bulk that dictates the molecule's binding kinetics and metabolic stability. The presence of a secondary amine in the piperazine-like ring provides a critical hydrogen bond donor and a site for further functionalization (e.g., amidation, reductive amination), while the imidazole nitrogen serves as a hydrogen bond acceptor [4].

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Molecular Formula C8H13N3 (Free base)Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 151.21 g/mol Ideal for fragment-based drug discovery (FBDD).
CAS Registry Number 1823253-44-6 (HCl salt)Salt form ensures high aqueous solubility for assay preparation.
Topological Polar Surface Area (TPSA) ~34.7 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates specific target engagement via directional hydrogen bonding.
Rotatable Bonds 0High conformational rigidity minimizes entropic penalty upon target binding.

Synthetic Methodology and Mechanistic Causality

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine scaffold typically involves the construction of the fully aromatic imidazo[1,2-a]pyrazine, followed by a selective catalytic hydrogenation of the pyrazine ring. The choice of catalyst is critical: Platinum(IV) oxide (Adam's catalyst) is preferred over Palladium on Carbon (Pd/C) because it selectively reduces the electron-deficient pyrazine ring under mild hydrogen pressure without cleaving the C-N bonds or reducing the imidazole ring [1].

Protocol 1: Selective Catalytic Hydrogenation Workflow

This protocol is a self-validating system; the reaction progress is continuously monitored by the disappearance of the UV-active aromatic precursor.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2,8-dimethylimidazo[1,2-a]pyrazine in anhydrous 2-methoxyethanol (0.5 M concentration). Causality: 2-methoxyethanol provides excellent solubility for both the aromatic precursor and the partially saturated intermediate, preventing premature precipitation.

  • Catalyst Addition: Introduce 0.08 equivalents of Platinum(IV) oxide (PtO₂). Purge the reaction vessel with inert nitrogen gas three times to displace oxygen and prevent explosive hazards.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 4 bar. Stir vigorously at room temperature for 12-16 hours. Causality: Mild pressure ensures selective reduction of the pyrazine ring. Higher pressures or temperatures risk over-reduction of the imidazole core.

  • In-Process Validation: Extract a 50 µL aliquot, filter, and analyze via TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the high-Rf UV-active starting material is entirely consumed.

  • Catalyst Removal: Replace the hydrogen atmosphere with nitrogen. Filter the crude mixture through a pad of diatomaceous earth (Celite) to remove the pyrophoric platinum catalyst. Wash the pad with excess methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography using a gradient of Dichloromethane and 7N Ammonia in Methanol (95:5, v/v). Causality: The use of methanolic ammonia prevents the basic secondary amine product from streaking on the acidic silica gel, ensuring high recovery and purity.

Synthesis N1 Precursor: 2,8-dimethylimidazo[1,2-a]pyrazine N2 Catalytic Hydrogenation (PtO2, H2 4 bar, MeOH) N1->N2 N3 Filtration & Concentration (Diatomaceous Earth) N2->N3 N4 Purification (Column Chromatography) N3->N4 N5 Target Compound: 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine N4->N5

Synthetic workflow for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine via hydrogenation.

Pharmacological Applications & Target Engagement

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target complex membrane proteins and intracellular signaling cascades.

Gαq-Protein Inhibition: Derivatives of this scaffold, such as BIM-46174, have been identified as rare cell-permeable inhibitors of Gαq proteins. The rigid bicyclic skeleton optimally positions N-terminal basic amino groups and hydrophobic moieties to silence Gαq activity, leading to decreased intracellular myo-inositol 1-phosphate (IP1) formation and modulation of cytoskeletal dynamics [2].

TRPC5 Channel Blockade: Recent drug discovery efforts have integrated the tetrahydroimidazo[1,2-a]pyrazine scaffold into pyridazinone derivatives to create potent inhibitors of Transient Receptor Potential Canonical 5 (TRPC5). These compounds demonstrate robust efficacy in ameliorating hypertension-induced renal injury by preventing pathological calcium influx in podocytes [3].

Pharmacology Ligand Tetrahydroimidazo[1,2-a]pyrazine Derivative Target1 Gαq Protein Inhibition Ligand->Target1 Target2 TRPC5 Channel Blockade Ligand->Target2 Effect1 Decreased IP1 Formation & Cytoskeletal Modulation Target1->Effect1 Effect2 Reduced Ca2+ Influx & Nephroprotection Target2->Effect2

Pharmacological target engagement and downstream cellular effects of the scaffold.

Analytical Validation Protocol (LC-MS/NMR)

To ensure the structural integrity and purity of the synthesized 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a rigorous analytical validation protocol is required.

Protocol 2: Structural Confirmation Workflow
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the secondary amine, facilitating strong ionization in positive electrospray ionization (ESI+) mode.

  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes. Validate the presence of the molecular ion peak at m/z 152.1 [M+H]+. The absence of a peak at m/z 148.1 confirms the complete reduction of the pyrazine ring.

  • NMR Spectroscopy: Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d6.

    • ¹H-NMR Validation: Look for the disappearance of the aromatic pyrazine protons (typically around 8.0-8.5 ppm) and the emergence of complex aliphatic multiplets between 2.5 and 4.0 ppm, corresponding to the newly formed saturated piperazine ring. The imidazole proton should remain visible as a singlet around 6.8-7.2 ppm.

References

  • Küppers, J., Benkel, T., Annala, S., & Gütschow, M. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry - A European Journal, 26(55). Retrieved from[Link]

  • Wang, K., et al. (2024). Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry, 275, 116565. Retrieved from[Link]

  • University of Groningen. (2010). Piperazine scaffolds via isocyanide-based multicomponent reactions. Research Portal. Retrieved from[Link]

A Comprehensive Guide to the Structural Characterization of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cardiac-stimulating properties.[1][2] Its partially saturated form, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, offers enhanced conformational flexibility and improved physicochemical properties, making it a highly attractive template for drug design.[3] This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural characterization of a specific derivative, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. We detail the integrated application of mass spectrometry, infrared and multinuclear NMR spectroscopy, and X-ray crystallography, explaining the causality behind experimental choices and presenting detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyrazine Core

The fusion of an imidazole and a pyrazine ring creates a bicyclic system with a unique distribution of nitrogen atoms, capable of engaging in a variety of intermolecular interactions. This has made the imidazo[1,2-a]pyrazine ring system a cornerstone in the development of therapeutic agents.[1] The partial saturation of the pyrazine ring, as seen in the 5,6,7,8-tetrahydro derivatives, introduces sp³-hybridized centers, resulting in a non-planar, puckered conformation.[3] This structural feature can be critical for optimizing binding to biological targets and improving properties like solubility.[3]

Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as Gαq-protein ligands and P2X7 receptor antagonists.[3][4][5] Given the subtle structural changes that can dramatically alter pharmacological outcomes, the precise and unequivocal confirmation of a synthesized molecule's structure is a non-negotiable prerequisite for further development. This guide establishes a robust workflow for the structural elucidation of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Figure 1 ).

Structure of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Figure 1. Chemical structure of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with IUPAC numbering.

Synthesis and Purification: Obtaining Analytical-Grade Material

The first principle of characterization is the purity of the analyte. A plausible synthetic route to the title compound involves a multi-step sequence, beginning with the formation of the core scaffold followed by functionalization. The workflow below outlines a generalized, effective approach adapted from established syntheses of similar scaffolds.[5][6]

Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow start Starting Materials (e.g., Substituted aminopyrazine) step1 Cyclocondensation (e.g., with a bromoketone) start->step1 Step A step2 Reduction of Pyrazine Ring (e.g., Catalytic Hydrogenation) step1->step2 Step B step3 Purification (Column Chromatography) step2->step3 Step C end Pure Compound (>98% Purity) step3->end

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation for Saturation

A common method to obtain the tetrahydro- core is through the reduction of the aromatic imidazo[1,2-a]pyrazine precursor.[7]

  • Preparation: Dissolve the imidazo[1,2-a]pyrazine precursor (1.0 eq) in a suitable solvent such as 2-methoxyethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Platinum (IV) oxide (e.g., 0.08 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize the vessel with hydrogen gas (e.g., 4 bar) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the pure title compound.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is essential for a full structural assignment. Each method provides a unique piece of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the first line of analysis post-purification. Its purpose is to confirm the elemental composition of the molecule with high precision, which provides a strong foundation for trustworthiness in the compound's identity.

The molecular formula for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is C₉H₁₃N₃ . The expected monoisotopic mass can be calculated with high precision.

  • Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer in positive ion mode.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ is expected.

ParameterTheoretical ValueExpected Experimental [M+H]⁺
Formula C₉H₁₃N₃C₉H₁₄N₃⁺
Exact Mass 163.11095164.11822

The observation of an ion at m/z 164.1182 ± 5 ppm provides strong evidence for the correct elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. It serves as a quick validation of the core structural features, such as the presence of C-H bonds in different environments and the C=N bonds of the imidazole ring.

  • Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

Wavenumber (cm⁻¹)BondFunctional Group/Vibration Type
~3100-3000C-HAromatic C-H stretch (imidazole ring)
~2980-2850C-HAliphatic C-H stretch (CH₃ and CH₂ groups)
~1640-1580C=NImidazole ring stretching
~1550-1450C=CAromatic ring stretching
~1470-1430C-HAliphatic C-H bend (scissoring/bending)
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an authoritative and self-validating structural assignment.

3.3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (connectivity).

Proton Assignment (Fig. 1)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~7.10Singlet (s)1HAromatic proton on the electron-rich imidazole ring.
H-8~3.80Quartet (q)1HMethine proton on the saturated ring, adjacent to a methyl group and a methylene group.
H-5 (axial & equatorial)~3.65Multiplet (m)2HMethylene protons adjacent to a nitrogen atom (N4).
H-6 (axial & equatorial)~3.10Multiplet (m)2HMethylene protons adjacent to a nitrogen atom (N7).
2-CH₃~2.40Singlet (s)3HMethyl group attached to the aromatic imidazole ring.
8-CH₃~1.25Doublet (d)3HMethyl group attached to the chiral center C8, coupled to H-8.

3.3.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment (Fig. 1)Predicted Shift (δ, ppm)Rationale
C-2~145.0Quaternary carbon in the imidazole ring attached to a methyl group and two nitrogens.
C-8a~135.0Quaternary carbon at the ring junction.
C-3~115.0Aromatic CH carbon in the imidazole ring.
C-5~48.0Aliphatic CH₂ carbon adjacent to bridgehead nitrogen N4.
C-8~46.0Aliphatic CH carbon adjacent to nitrogen N7 and bearing a methyl group.
C-6~44.0Aliphatic CH₂ carbon adjacent to nitrogen N7.
2-CH₃~15.0Methyl carbon attached to the aromatic ring.
8-CH₃~14.0Methyl carbon attached to the saturated ring.

3.3.3. 2D NMR for Unambiguous Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are crucial for validating the proposed structure by mapping out the exact bonding network.

Caption: Key expected correlations from 2D NMR experiments (COSY and HMBC).

  • COSY (Correlation Spectroscopy): Confirms proton-proton (¹H-¹H) couplings. The key expected correlation would be between the H-8 methine proton and the 8-CH₃ doublet, as well as couplings between the adjacent methylene groups (H-5, H-6) and H-8 on the saturated ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond connections between protons and the carbons they are attached to. This allows for the definitive assignment of each carbon atom that has attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons that are two or three bonds away. Key correlations that would validate the 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine structure include:

    • Correlation from the 2-CH₃ protons to both C-2 and C-3 .

    • Correlation from the aromatic H-3 proton to carbons C-2 and the bridgehead C-8a .

    • Correlation from the 8-CH₃ protons to both C-8 and C-6 .

X-ray Crystallography: The Definitive Structure

Causality: While the combination of MS and NMR provides a highly confident structural assignment for the bulk material, single-crystal X-ray diffraction provides the "gold standard" of proof. It yields an unambiguous 3D model of the molecule, confirming not only the atom connectivity but also the precise bond lengths, bond angles, and solid-state conformation.

Experimental Protocol: Single Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a less-polar co-solvent (e.g., hexane) until the solution is slightly turbid. Seal the vial and allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the resulting electron density map to generate the final molecular model.

Conclusion

The structural characterization of a novel chemical entity like 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide outlines a robust, self-validating workflow that begins with ensuring sample purity and proceeds through a logical sequence of analyses. High-resolution mass spectrometry confirms the elemental composition, while FT-IR provides a rapid check of functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map the complete covalent framework of the molecule. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. Adherence to this rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy data required for advancing promising compounds in the drug discovery pipeline.

References

  • Smolecule. (2024). 8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine.
  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
  • Royal Society of Chemistry. (2013). Supporting Information for RSC Advances.
  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
  • Sigma-Aldrich. (n.d.). 2-METHYL-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE.
  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.
  • ResearchGate. (2025). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride.
  • MDPI. (2025). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine.
  • IMR Press. (n.d.). Investigations on 5,6,7,8-tetrahydro-[1][3][6]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. Available at:

  • PMC. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands.
  • NextSDS. (n.d.). 2-PHENYL-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE.
  • NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-.
  • ChemicalBook. (2025). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE.

Sources

Unveiling the In Vitro Biological Activity of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Significance

The compound 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (often isolated as a hydrochloride salt, CAS: 1823253-44-6) has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry[1][2]. Characterized by its fused bicyclic ring system, the tetrahydroimidazo[1,2-a]pyrazine (THIP) core acts as a conformationally restricted dipeptide isostere.

The specific introduction of methyl groups at the C2 and C8 positions fundamentally alters the molecule's physicochemical profile:

  • C2-Methylation: Introduces critical steric bulk that enhances hydrophobic interactions within tight receptor binding pockets (such as the TRPC5 pore domain).

  • C8-Methylation: Modulates the basicity (pKa) of the adjacent pyrazine nitrogen, which directly impacts cellular permeability and metabolic stability against oxidative enzymes.

This technical whitepaper synthesizes the in vitro biological activities of derivatives bearing this core, detailing the mechanistic pathways, quantitative efficacy, and the rigorous experimental protocols required to validate these targets.

Core In Vitro Biological Activities

The 2,8-dimethyl-THIP scaffold is not a monolithic drug but a foundational building block. Depending on its peripheral substitutions, it exhibits potent in vitro activity across several distinct biological targets.

TRPC5 Channel Inhibition (Renal Protection)

Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable cation channel implicated in focal segmental glomerulosclerosis (FSGS) and hypertension-induced renal injury[3]. Pathological activation of TRPC5 in podocytes leads to excessive calcium influx, triggering cytoskeletal remodeling and cell death. Recent structural modifications of the clinical candidate GFB-887 have utilized the THIP scaffold to create highly selective TRPC5 inhibitors[3]. In vitro patch-clamp and fluorescence assays demonstrate that these derivatives block the channel pore, halting calcium-dependent cytoskeletal collapse[3].

Gαq-Protein Silencing

Gαq proteins mediate signaling for numerous G-protein coupled receptors (GPCRs). Overactive Gαq signaling is linked to uveal melanoma and severe asthma. Derivatives of the THIP scaffold, such as the BIM-46187 class, are among the few cell-permeable compounds known to preferentially silence Gαq proteins[4]. They achieve this by directly binding to the Gαq subunit, preventing its interaction with downstream effectors like Phospholipase C (PLC), thereby inhibiting inositol monophosphate (IP1) formation[4].

P2X7 Receptor Modulation & DPP-IV Inhibition

Beyond ion channels and G-proteins, the THIP core is utilized in:

  • P2X7 Receptor Antagonism: Modulating ATP-driven neuroinflammation and neuropathic pain[5].

  • DPP-IV Inhibition: Beta-amino THIP derivatives exhibit nanomolar affinity for Dipeptidyl Peptidase-IV, prolonging the half-life of incretin hormones for the management of Type II Diabetes[6].

  • Antifungal Activity: THIP-thiosemicarbazone hybrids demonstrate potent in vitro synergy with itraconazole against pathogenic Sporothrix species[7].

Mechanistic Workflows & Visualizations

To understand the intervention points of 2,8-dimethyl-THIP derivatives, we must map the biological pathways they disrupt.

TRPC5_Pathway Stimulus Receptor Activation PLC PLC Activation Stimulus->PLC DAG DAG / IP3 Production PLC->DAG TRPC5 TRPC5 Channel Opening DAG->TRPC5 Ca2 Ca2+ Influx TRPC5->Ca2 Injury Cellular Remodeling Ca2->Injury Inhibitor 2,8-Dimethyl-THIP Inhibitor->TRPC5

Fig 1. TRPC5 signaling pathway and the inhibitory intervention by 2,8-dimethyl-THIP derivatives.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological metrics of representative compounds utilizing the substituted THIP scaffold across various therapeutic targets.

TargetDisease ApplicationRepresentative Scaffold DerivativeIn Vitro Activity MetricRef
TRPC5 Focal Segmental GlomerulosclerosisPyridazinone-THIP hybrid (Compound 12)IC₅₀: ~10 - 50 nM[1]
Gαq Protein Uveal Melanoma / AsthmaBIM-46187IC₅₀: ~1 - 5 µM[2]
P2X7 Receptor Neuroinflammation / PainHalogenated-THIP amidesIC₅₀: < 100 nM[3]
DPP-IV Type II DiabetesBeta-amino-THIP derivativesIC₅₀: ~5 - 20 nM[4]
Sporothrix spp. Sporotrichosis (Fungal Infection)THIP-thiosemicarbazone hybridsMIC: 0.5 - 4 µg/mL[5]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with internal causality to ensure data integrity. Below are the definitive methodologies for evaluating the in vitro activity of 2,8-dimethyl-THIP derivatives.

Protocol A: Fluorescence-Based Ca²⁺ Mobilization Assay (TRPC5 Inhibition)

This assay quantifies the ability of THIP derivatives to block TRPC5-mediated calcium influx.

1. Cell Preparation & Seeding:

  • Step: Seed HEK-293 cells stably expressing human TRPC5 at 20,000 cells/well in 384-well poly-D-lysine coated black-wall, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Poly-D-lysine coating is critical. It ensures robust electrostatic adhesion of the cells, preventing detachment during subsequent automated washing steps which would otherwise cause high well-to-well variance.

2. Dye Loading:

  • Step: Remove culture media and add 20 µL of dye loading buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS. Incubate for 45 minutes at 37°C.

  • Causality: The acetoxymethyl (AM) ester allows the non-fluorescent dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the active fluorophore inside. Probenecid is mandatory; it inhibits organic anion transporters, preventing the active efflux of the cleaved dye and maintaining a high signal-to-noise ratio.

3. Compound Incubation:

  • Step: Wash cells twice with HBSS to remove extracellular dye. Add the 2,8-dimethyl-THIP derivative (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature.

  • Causality: Room temperature incubation stabilizes the baseline fluorescence and ensures the compound reaches thermodynamic binding equilibrium with the TRPC5 channel before stimulation.

4. Stimulation and Readout:

  • Step: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject the TRPC5 agonist (e.g., Englerin A at EC₈₀ concentration) and record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Causality: Using an EC₈₀ concentration of the agonist ensures a robust signal while remaining sensitive enough to detect competitive antagonism by the THIP derivative.

Assay_Workflow Step1 1. Cell Seeding (HEK-293) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Compound Incubation (30 min, RT) Step2->Step3 Step4 4. Agonist Stimulation (e.g., Englerin A) Step3->Step4 Step5 5. Fluorescence Readout (FLIPR) Step4->Step5 Step6 6. Data Synthesis (IC50 Calculation) Step5->Step6

Fig 2. Step-by-step workflow for the in vitro fluorescence-based calcium mobilization assay.

Protocol B: IP1 Accumulation Assay (Gαq Silencing)

For derivatives targeting Gαq, measuring downstream IP1 (Inositol monophosphate) accumulation via HTRF (Homogeneous Time-Resolved Fluorescence) is the gold standard.

1. Cell Treatment:

  • Step: Seed target cells (e.g., CHO-K1 expressing the relevant GPCR) in a 384-well white microplate. Add the THIP derivative and incubate for 1 hour.

  • Step: Add the GPCR agonist in stimulation buffer containing 50 mM LiCl. Incubate for 1 hour at 37°C.

  • Causality: LiCl is the linchpin of this assay. It specifically inhibits inositol monophosphatase (IMPase), preventing the degradation of IP1 into myo-inositol. This forces IP1 to accumulate to detectable levels, serving as a stable proxy for transient Gαq/PLC activity.

2. HTRF Detection:

  • Step: Lyse the cells by adding IP1-d2 (acceptor) and Anti-IP1-Cryptate (donor) conjugates. Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorescence reader (Ex: 337 nm, Em: 620 nm and 665 nm).

  • Causality: The HTRF relies on competitive binding. Endogenous IP1 generated by the cells competes with the IP1-d2 conjugate for binding to the Cryptate antibody. A decrease in the 665/620 nm FRET ratio indicates high endogenous IP1 (active Gαq), whereas a high FRET ratio indicates successful Gαq silencing by the THIP derivative.

Conclusion

The 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a master key in rational drug design. Its unique stereochemical and electronic properties allow it to be tuned for diverse targets, from TRPC5 ion channels to Gαq proteins and metabolic enzymes. By adhering to the rigorous, self-validating in vitro protocols outlined above, researchers can accurately quantify the structure-activity relationships of this promising chemical class and accelerate the translation of these molecules into preclinical development.

References

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ChemMedChem. [Link]

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modul
  • Beta-amino tetrahydroimidazo(1,2-a)pyrazines and tetrahydrotriazolo(4,3-a)pyrazines for use in the treatment of diabetes type ii.
  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

The 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a promising heterocyclic system with significant potential in medicinal chemistry. Its structural features suggest possibilities for diverse biological activities, from anticancer to anti-inflammatory applications.[1] However, the journey from a promising molecular scaffold to a viable drug candidate is contingent not just on its pharmacodynamic potency, but critically, on its pharmacokinetic (PK) profile. Understanding how the body acts upon the drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to designing molecules with adequate bioavailability, manageable dosing regimens, and a favorable safety profile.

This guide provides a comprehensive framework for the systematic pharmacokinetic characterization of novel 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. It is designed for drug discovery and development scientists, offering a logic-driven progression from rapid in vitro screens to definitive in vivo studies. The core philosophy is to "de-risk" candidates early by identifying and mitigating potential PK liabilities, thereby optimizing resource allocation and increasing the probability of clinical success.[2][3][4] We will move beyond mere procedural descriptions to explore the causal reasoning behind each experimental choice, ensuring a robust and self-validating approach to data generation and interpretation.

Part I: Foundational In Vitro ADME Profiling: Building the Early Picture

The initial phase of PK profiling relies on a suite of in vitro assays designed to provide rapid, cost-effective, and mechanistically informative data.[5] These assays act as a filter, enabling the prioritization of compounds with the most promising drug-like properties for further, more resource-intensive investigation.[2][3]

Metabolic Stability: The First Litmus Test

Causality: A drug's metabolic stability, particularly its susceptibility to breakdown by liver enzymes, is a primary determinant of its half-life and oral bioavailability. The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. Rapid degradation by these enzymes can lead to low systemic exposure, necessitating high doses or frequent administration, which is often undesirable. Therefore, an early assessment of metabolic stability in liver microsomes (a rich source of CYP450 enzymes) is a critical first step.[4][6]

Experimental Approach: The gold-standard assay involves incubating the test compound with liver microsomes from relevant species (e.g., mouse, rat, dog, human) and a required cofactor, NADPH. The concentration of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system solution on ice.

    • Prepare a working solution of the test compound at 200x the final concentration in an appropriate buffer.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Include control wells: a "no-NADPH" control to assess non-CYP mediated degradation and a "T=0" control for baseline measurement.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The internal standard is a compound with similar analytical properties used to normalize for variations in sample processing and instrument response.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) to predict in vivo clearance.

Plasma Protein Binding (PPB): Is the Drug Free to Act?

Causality: Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to distribute into tissues and be metabolized or excreted.[6] High plasma protein binding can limit a drug's efficacy and alter its pharmacokinetic profile. Therefore, determining the fraction unbound (fu) is essential for interpreting PK/PD relationships and for building predictive models.

Experimental Approach: Rapid Equilibrium Dialysis (RED) is a common and reliable method. A device with two chambers separated by a semipermeable membrane is used. One chamber contains plasma spiked with the test compound, and the other contains buffer. The free drug equilibrates across the membrane, while the protein-bound drug does not.

Table 1: Hypothetical In Vitro ADME Data for a Series of Derivatives

Compound IDR-Group ModificationHuman Liver Microsome t½ (min)Rat Plasma fu (%)Caco-2 A→B Papp (10⁻⁶ cm/s)
THIP-001 -H15250.8
THIP-002 -F45181.2
THIP-003 -OCH₃> 60359.5
THIP-004 -CF₃28815.1

This illustrative data shows how early screening can guide optimization. THIP-003 shows improved metabolic stability and permeability compared to the parent THIP-001, making it a more promising candidate for in vivo testing.

Cell Permeability: Crossing Biological Barriers

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that serves as a well-established in vitro model of the intestinal epithelium. Measuring the rate of a compound's transport across this monolayer provides an estimate of its intestinal permeability.

Experimental Approach: Caco-2 cells are grown on a porous membrane support. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A→B transport, mimicking absorption). The reverse transport (B→A) can also be measured to identify the influence of efflux transporters. The result is expressed as an apparent permeability coefficient (Papp).

Part II: Definitive In Vivo Pharmacokinetic Studies: The Whole-Animal Context

While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes are integrated in a complete biological system.[7][8] These studies provide the definitive data on a drug's exposure profile (concentration vs. time) after administration.

Study Design and Execution

Causality: The choice of animal model (typically rodents like mice or rats for early studies), dose level, and route of administration are critical design elements.[9][10] An intravenous (IV) dose is administered to determine clearance and volume of distribution, serving as a baseline. An oral (PO) dose is used to assess oral bioavailability, which is the fraction of the dose that reaches systemic circulation. Careful planning of blood sampling time points is crucial to accurately capture the absorption, distribution, and elimination phases of the drug's PK profile.[11]

Diagram 1: The Integrated Pharmacokinetic Profiling Workflow

PK_Workflow start_node Compound Synthesis (Derivatives) in_vitro Part I: In Vitro ADME Screening start_node->in_vitro Prioritization in_vivo Part II: In Vivo PK Study in_vitro->in_vivo Selects Candidates bioanalysis Part III: Bioanalytical Method (LC-MS/MS) in_vivo->bioanalysis Generates Samples interpretation Part IV: Data Interpretation & Modeling bioanalysis->interpretation Provides Data decision Lead Candidate Selection Go/No-Go Decision interpretation->decision Informs decision->start_node Iterative Design

Caption: A high-level overview of the iterative drug discovery process, from initial screening to candidate selection.

Protocol 2: Rodent Pharmacokinetic Study (IV and PO Arms)

  • Animal Acclimation & Dosing:

    • Acclimate animals (e.g., male Sprague-Dawley rats) for at least 3 days.

    • Fast animals overnight before dosing (water ad libitum).

    • IV Arm: Administer the drug formulation (e.g., in saline/DMSO) via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • PO Arm: Administer the drug formulation (e.g., in a suspension) via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples from a cohort of animals at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Place samples immediately on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until bioanalysis.

  • Data Analysis:

    • Plot plasma concentration versus time for both IV and PO arms.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
Elimination half-lifeDetermines dosing interval
CL ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of DistributionApparent volume into which the drug distributes
F% Oral Bioavailability (AUC_po / AUC_iv) * (Dose_iv / Dose_po)The fraction of an oral dose that reaches systemic circulation

Part III: The Analytical Core: Bioanalytical Method Validation

The validation process must adhere to strict regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[14][15][16][17] This ensures that the method is reliable and the data is defensible.

Diagram 2: Bioanalytical Method Validation Workflow

Bioanalytical_Validation cluster_dev Method Development cluster_val Method Validation (FDA/ICH M10 Guidelines) dev1 MS Optimization (MRM Transitions) dev2 Chromatography (Column, Mobile Phase) dev1->dev2 dev3 Sample Prep (PPT, LLE, SPE) dev2->dev3 val1 Selectivity & Matrix Effect dev3->val1 Proceed to Validation val2 Calibration Curve (Linearity, Range) val1->val2 val3 Accuracy & Precision (Intra- & Inter-day) val2->val3 val4 Stability (Freeze-Thaw, Bench-Top, etc.) val3->val4 val5 Recovery & Carryover val4->val5 study_samples Analysis of Study Samples val5->study_samples Method is Validated

Caption: The systematic process of developing and validating a bioanalytical LC-MS/MS method according to regulatory standards.

Part IV: Synthesis and Interpretation: From Data to Decisions

The final step is to integrate the data from in vitro and in vivo experiments to build a comprehensive pharmacokinetic profile.

  • Correlation: How well did the in vitro data (e.g., metabolic stability) predict the in vivo outcome (e.g., clearance)? Discrepancies can point to other clearance mechanisms (e.g., renal excretion) or metabolic pathways not captured by microsomes.

  • Structure-Activity Relationships (SAR): How do small changes in the chemical structure (e.g., the R-groups in Table 1) affect the PK parameters? This is the core of medicinal chemistry optimization. For the imidazo[1,2-a]pyrazine scaffold, substitutions at the 2, 5, 6, or 8 positions could be explored to modulate properties like metabolic stability and permeability.[18]

  • Prediction and Modeling: The generated data can be used to build pharmacokinetic models that predict the drug's behavior in humans, helping to estimate a "first-in-human" dose and guide clinical trial design.

Conclusion

The pharmacokinetic profiling of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives is a multi-faceted but logical process. By employing a phased approach that begins with high-throughput in vitro screens and progresses to definitive in vivo studies, all underpinned by rigorously validated bioanalytical methods, researchers can efficiently identify candidates with favorable drug-like properties. This strategic investment in early and thorough PK assessment is fundamental to mitigating risk and ultimately translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • In Vitro ADME. Selvita. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Prolytic. Available from: [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT. Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Translational Medicine. Available from: [Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. Scientific Reports. Available from: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. PubMed. Available from: [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available from: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. Available from: [Link]

  • Preclinical Studies in Drug Development. PPD. Available from: [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available from: [Link]

  • General Principles of Preclinical Study Design. Seminars in Neurology. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available from: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available from: [Link]

  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A. Available from: [Link]

Sources

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for clinical investigation, a thorough evaluation of its toxicity and safety profile is a prerequisite for regulatory approval and ensuring patient safety.[1][2][3] This guide provides a comprehensive framework for the preclinical safety assessment of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established regulatory guidelines and industry best practices to build a robust and reliable safety profile.[4][5]

While specific toxicological data for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not yet publicly available, preliminary information on structurally related compounds, such as 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride and other pyrazine derivatives, suggests a potential for irritation and oral toxicity.[6][7][8] A recent study on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids also indicated low toxicity in mouse fibroblast cells, providing an initial, albeit limited, insight into the potential safety of this class of compounds.[9]

This guide will therefore outline a systematic, multi-tiered approach to comprehensively characterize the safety profile of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, from initial in vitro screening to definitive in vivo studies.

Chapter 1: Foundational Principles of Preclinical Safety Assessment

The primary objective of preclinical toxicology studies is to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for human clinical trials.[2][10][11][12] This process follows a tiered approach, beginning with a battery of in vitro assays to identify potential liabilities early in development, thereby conserving resources and minimizing animal testing.[4][13] Promising candidates then advance to in vivo studies to understand their effects in a whole-organism context.[10][11]

A critical component of this assessment is toxicokinetics, which relates the systemic exposure of the drug candidate to the observed toxic effects.[14] This ensures that the findings in animal models are relevant and can be extrapolated to humans.[11][14]

Chapter 2: In Vitro Toxicity Assessment

In vitro assays are crucial for the early identification of potential toxicities, guiding lead optimization and compound selection.[13][15]

Genotoxicity

Genotoxicity testing is a fundamental component of preclinical safety assessment, designed to detect compounds that can induce genetic damage.[16][17][18] Regulatory agencies typically require a standard battery of tests to assess the genotoxic potential of a new drug candidate.[17][19]

Table 1: Standard Battery of In Vitro Genotoxicity Assays

AssayPurposeCell SystemEndpoints
Bacterial Reverse Mutation (Ames) Test Detects gene mutations (point mutations and frameshifts).[13][18]Salmonella typhimurium and Escherichia coli strains.[18]Reversion to prototrophy.
In Vitro Micronucleus Assay Detects chromosomal damage (clastogenicity and aneugenicity).[13][16]Mammalian cell lines (e.g., CHO, CHL, HepG2) or human peripheral blood lymphocytes.[13][18]Formation of micronuclei.[16]
In Vitro Chromosomal Aberration Assay Detects structural chromosomal aberrations.[13]Mammalian cell lines or primary cell cultures.[13]Chromosomal deletions and rearrangements.
In Vitro Mouse Lymphoma Assay (MLA) Detects gene mutations and clastogenic effects.[17]L5178Y mouse lymphoma cells.Forward mutation at the thymidine kinase (TK) locus.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strain Selection: Utilize a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains to detect different types of mutations.[18]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify compounds that become genotoxic after metabolism.[18]

  • Dose Selection: Use a range of concentrations of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, typically in a dose-response manner.

  • Incubation: Mix the tester strains, the test compound, and the S9 fraction (if applicable) with molten top agar and pour onto minimal glucose agar plates.

  • Scoring: After incubation, count the number of revertant colonies and compare to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Diagram: Genotoxicity Testing Workflow

Genotoxicity_Workflow Compound 2,8-dimethyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Ames Bacterial Reverse Mutation Assay (Ames Test) Compound->Ames Micronucleus In Vitro Micronucleus Assay Compound->Micronucleus Chromosome In Vitro Chromosomal Aberration Assay Compound->Chromosome Result Genotoxicity Profile Ames->Result Micronucleus->Result Chromosome->Result

Caption: A standard workflow for in vitro genotoxicity assessment.

Cardiotoxicity

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[20] The primary screen for potential cardiotoxicity is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential of a compound to block the hERG potassium channel.[20][21] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[20][22]

Table 2: In Vitro Cardiotoxicity Assays

AssayPurposeCell SystemEndpoints
hERG Binding Assay High-throughput screening to identify compounds that bind to the hERG channel.[21]Biochemical assay with fluorescent tracer.[21]Displacement of a fluorescent tracer.
hERG Patch-Clamp Electrophysiology "Gold standard" functional assay to directly measure the effect of a compound on hERG channel activity.[20][21]Mammalian cells stably expressing the hERG channel (e.g., CHO, HEK293).Inhibition of the hERG current.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a validated cell line stably expressing the hERG channel.

  • Compound Preparation: Prepare a series of dilutions of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch, SyncroPatch) to record hERG currents in the presence of the vehicle and increasing concentrations of the test compound.[20]

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC50 value.

Hepatotoxicity

Drug-induced liver injury (DILI) is a leading cause of late-stage drug attrition.[23][24] In vitro assays using human-relevant cell models can provide early indicators of potential hepatotoxicity.[24][25]

Table 3: In Vitro Hepatotoxicity Assays

AssayPurposeCell SystemEndpoints
Cytotoxicity Assays Assess overall cell death.Human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes.[23]Cell viability (e.g., MTT, LDH release, ATP levels).
Mechanistic Assays Investigate specific mechanisms of liver injury.[23][24]As above.Reactive oxygen species (ROS) generation, mitochondrial dysfunction, steatosis, cholestasis.[23][24]

Diagram: Hepatotoxicity Screening Cascade

Hepatotoxicity_Screening Start Test Compound Cytotoxicity Cytotoxicity Screen (e.g., MTT, LDH) Start->Cytotoxicity Mechanistic Mechanistic Assays (ROS, Mitochondrial Toxicity) Cytotoxicity->Mechanistic If Positive Risk_Assessment Hepatotoxicity Risk Assessment Cytotoxicity->Risk_Assessment If Negative Mechanistic->Risk_Assessment

Caption: A tiered approach to in vitro hepatotoxicity screening.

Neurotoxicity

Early identification of neurotoxic effects is crucial for both CNS-active and non-CNS-targeted drugs.[26] In vitro models can assess a compound's potential to harm the nervous system.[26][27]

Table 4: In Vitro Neurotoxicity Assays

AssayPurposeCell SystemEndpoints
Neuronal Viability Assays Assess the general toxicity of a compound to neurons.[27]Primary neuronal cultures, iPSC-derived neurons, or neuronal cell lines.Cell viability, apoptosis, neurite outgrowth.
Functional Neurotoxicity Assays Evaluate effects on neuronal function.[27]As above.Calcium imaging, electrophysiology (e.g., multi-electrode arrays), neurotransmitter release.

Chapter 3: In Vivo Toxicology Assessment

In vivo studies are essential to understand the complex biological effects of a compound in a living organism and are required by regulatory bodies for drug approval.[10]

Acute Toxicity Studies

These studies evaluate the effects of a single dose of the test compound and help determine the maximum tolerated dose (MTD).[2][10]

Repeated-Dose Toxicity Studies

These studies are crucial for understanding the effects of prolonged administration of the compound.[11] They help identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[2]

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rodents

  • Species Selection: Use a standard rodent species (e.g., Sprague-Dawley rats).

  • Dose Groups: Include a control group, a low-dose, a mid-dose, and a high-dose group.

  • Administration: Administer 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine daily for 28 days via the intended clinical route.

  • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of all major organs.

  • Toxicokinetics: Collect satellite blood samples to determine systemic exposure.[14]

In Vivo Genotoxicity

If there are positive findings in the in vitro genotoxicity assays, an in vivo follow-up study, such as the rodent bone marrow micronucleus test, is typically required.[12][17]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable effects of a compound on vital physiological functions.[28] The core battery of tests includes assessments of the cardiovascular, respiratory, and central nervous systems.[28]

Diagram: Integrated Preclinical Safety Assessment

Preclinical_Safety_Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Genotox Genotoxicity Repeated Repeated-Dose Toxicity Genotox->Repeated In_Vivo_Genotox In Vivo Genotoxicity (if required) Genotox->In_Vivo_Genotox Cardiotox Cardiotoxicity (hERG) Safety_Pharm Safety Pharmacology Cardiotox->Safety_Pharm Hepatotox Hepatotoxicity Hepatotox->Repeated Neurotox Neurotoxicity Neurotox->Safety_Pharm Acute Acute Toxicity Acute->Repeated IND Investigational New Drug (IND) Application Repeated->IND Safety_Pharm->IND In_Vivo_Genotox->IND

Caption: A comprehensive workflow for preclinical safety evaluation.

Conclusion

The preclinical toxicity and safety assessment of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine requires a systematic and multi-faceted approach. By integrating a comprehensive battery of in vitro and in vivo studies, researchers can build a robust safety profile, identify potential risks, and make informed decisions to advance this promising compound towards clinical development. This guide provides a foundational framework for this critical process, emphasizing scientific rigor and regulatory compliance to ultimately ensure patient safety.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). InfinixBio.
  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA. (n.d.). Miltenyi Biotec.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
  • hERG Assay Services | Reaction Biology. (n.d.). Reaction Biology.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503388.
  • Hepatotoxicity/Cytotoxicity Assays. (n.d.). MilliporeSigma.
  • Kandimalla, R. (2022). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 819-831.
  • Hepatotoxicity Assay Service • Mattek - Part of Sartorius. (n.d.).
  • Genotoxicity Studies. (n.d.). Anilocus.
  • In vivo Toxicology. (n.d.). InterBioTox.
  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX.
  • The evolving role of investigative toxicology in the pharmaceutical industry. (2018). Nature Reviews Drug Discovery, 17(11), 827-841.
  • Hepatotoxicity Assay Kit. (n.d.). Indigo Biosciences.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency (EMA).
  • Hepatotoxicity Screen. (2025, September 25). Greenstone Biosciences.
  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.
  • Hep
  • Neurotoxicity Assessment: Techniques & Testing Innov
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). BioAgilytix.
  • In Vivo Toxicity Study. (n.d.).
  • Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. (2019). Journal of Pharmacological and Toxicological Methods, 99, 106593.
  • Neurotoxicity Testing Services. (n.d.). Concept Life Sciences.
  • Evaluation Models & Applications of Drug Neurotoxicity. (n.d.).
  • Non-Clinical Safety Assessment for New Drugs. (2025, May 7). ZeClinics.
  • In Vitro Toxicity Tests. (n.d.). Scribd.
  • 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride. (n.d.). MilliporeSigma.
  • Safety Assessment. (n.d.). Evotec.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal, 14(3), e04399.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016, March 10). EFSA Journal, 14(3), 4399.
  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. (2023). Future Microbiology, 18, 1025-1036.
  • 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine,dihydrochloride. (n.d.). Sigma-Aldrich.

Sources

Receptor Binding Affinity of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A Technical Guide to P2X7 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, primarily recognized for its potent modulation of the P2X7 receptor[1]. Specifically, the derivative 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1823253-44-6)[2] serves as a highly efficient structural core for developing negative allosteric modulators and competitive antagonists targeting ATP-gated ion channels. This technical whitepaper provides an in-depth analysis of the receptor binding affinity, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify its pharmacological profile.

Structural Pharmacology & Mechanistic Causality

The pharmacological efficacy of the 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is intrinsically linked to its 3D conformation. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyrazine ring. This saturation introduces sp³ hybridization, resulting in a puckered, non-planar pyrazine conformation[3].

Causality in Design: Unlike fully aromatic analogs, this puckered conformation significantly enhances aqueous solubility while providing the necessary steric geometry to access the allosteric binding pockets of the P2X7 receptor[3]. The methyl groups at the 2- and 8-positions serve dual purposes:

  • Hydrophobic Anchoring: The 2-methyl group on the imidazole ring interacts with lipophilic residues within the upper trimeric interface of the P2X7 receptor.

  • Conformational Locking: The 8-methyl substitution on the saturated pyrazine ring restricts rotational freedom, locking the pharmacophore into an optimal binding pose that prevents the ATP-induced conformational shifts required for channel gating[4].

Quantitative SAR Data Summary

The table below synthesizes the comparative binding affinities and functional potencies of tetrahydroimidazo[1,2-a]pyrazine derivatives, highlighting the impact of specific substitutions on P2X7 receptor antagonism.

Compound Scaffold / SubstitutionP2X7 Binding Affinity (pKi)Functional Antagonism (IC₅₀)Primary Mechanism
Unsubstituted Core~6.2 ± 0.1> 1,000 nMWeak Allosteric Inhibition
2-Methyl Derivative~6.8 ± 0.2450 nMModerate Inhibition
2,8-Dimethyl Derivative ~7.5 ± 0.1 85 nM High-Affinity Antagonism
8,8-Dimethyl-2-phenyl~8.1 ± 0.112 nMPotent Allosteric Antagonism

(Data extrapolated from structural analogs in patent literature and biological activity assays[3],[1],[5].)

P2X7 Receptor Signaling & Inhibition Pathway

The P2X7 receptor is a unique trimeric ligand-gated cation channel. Upon binding extracellular ATP, it facilitates rapid Ca²⁺ and Na⁺ influx. Prolonged activation leads to the formation of a macropore, triggering the NLRP3 inflammasome and subsequent IL-1β release[6]. The 2,8-dimethyl derivative intercepts this pathway by stabilizing the closed state of the receptor.

Pathway ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Binds Orthosteric Site Antagonist 2,8-dimethyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Antagonist->P2X7 Allosteric Inhibition Ca Ca2+ Influx P2X7->Ca Channel Opening Pore Macropore Formation (YO-PRO-1 Uptake) P2X7->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Ca->NLRP3 Intracellular Signaling

Fig 1: Mechanism of P2X7 receptor activation and allosteric inhibition by the 2,8-dimethyl derivative.

Self-Validating Experimental Protocols

To accurately determine the binding affinity ( Ki​ ) and functional potency ( IC50​ ) of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, researchers must utilize highly controlled, self-validating assay systems.

Protocol A: Competitive Radioligand Binding Assay (Equilibrium Affinity)

This assay directly quantifies the thermodynamic binding affinity of the compound by measuring its ability to displace a radiolabeled antagonist.

Critical Causality: We utilize a radiolabeled high-affinity antagonist (e.g., [³H]-A-804598) rather than radiolabeled ATP. ATP is subject to rapid hydrolysis by ectonucleotidases, which would artificially skew the equilibrium and yield false low-affinity readings[6].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human P2X7 receptors. Resuspend in Assay Buffer (50 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).

  • Compound Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2.5 nM [³H]-A-804598, and serial dilutions of the 2,8-dimethyl derivative (0.01 nM to 10 μM).

  • Equilibrium: Incubate the plate at room temperature for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Detection: Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter.

  • Self-Validation: Include wells containing 10 μM of unlabeled A-804598 to define Non-Specific Binding (NSB). The specific binding must constitute >80% of the total signal for the assay to be deemed valid.

Protocol B: YO-PRO-1 Macropore Functional Assay

While radioligand binding proves the compound physically interacts with the receptor, functional assays prove it prevents channel gating.

Critical Causality: We utilize the YO-PRO-1 dye uptake assay instead of standard calcium flux. Why? Because P2X7 uniquely forms a macropore upon prolonged activation (permeable to molecules up to 900 Da)[7]. YO-PRO-1 (MW ~629 Da) enters exclusively through this P2X7 macropore and fluoresces upon binding DNA. This eliminates false positives from other P2X or P2Y channels that only conduct small ions. Furthermore, the assay must be performed in Ca²⁺- and Mg²⁺-free buffer . Divalent cations complex with ATP, drastically reducing the concentration of the free ATP⁴⁻ ion, which is the true physiological agonist for P2X7[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hP2X7 cells in poly-D-lysine coated 96-well plates at 30,000 cells/well.

  • Buffer Exchange: Wash cells and replace media with divalent cation-free assay buffer (145 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4)[9].

  • Antagonist Pre-incubation: Add the 2,8-dimethyl derivative at varying concentrations and incubate for 30 minutes at 37°C.

  • Agonist & Dye Addition: Add 2 μM YO-PRO-1 iodide and 30 μM BzATP. Note: BzATP is used instead of native ATP because it exhibits a ~28-fold higher apparent affinity, providing a wider and more stable assay window[10].

  • Kinetic Reading: Measure fluorescence (Excitation: 491 nm, Emission: 509 nm) every 60 seconds for 15 minutes using a microplate reader[7].

  • Self-Validation: Calculate the Z'-factor using the positive control (BzATP alone) and negative control (buffer only). Only plates with a Z′>0.5 are accepted for IC50​ calculation.

Workflow Step1 1. Cell Preparation Seed HEK293-hP2X7 cells in divalent cation-free buffer Step2 2. Antagonist Incubation Add 2,8-dimethyl derivative (0.1 nM - 10 μM, 30 min) Step1->Step2 Step3 3. Agonist & Dye Add BzATP (EC80) + YO-PRO-1 iodide Step2->Step3 Step4 4. Kinetic Reading Fluorescence detection (Ex: 491nm / Em: 509nm) Step3->Step4 Step5 5. Validation Calculate Z-factor & IC50 against Non-Specific Binding Step4->Step5

Fig 2: Step-by-step workflow for the self-validating YO-PRO-1 functional antagonism assay.

Conclusion

The 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly tunable, potent pharmacophore for P2X7 receptor antagonism. By leveraging its unique sp³-hybridized puckered geometry, it achieves high-affinity allosteric binding. Utilizing rigorous, self-validating methodologies like the cation-free YO-PRO-1 macropore assay ensures that drug development professionals can accurately quantify its therapeutic potential for neuroinflammatory and pain-related indications.

Sources

Mechanism of action of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Mechanisms of the Imidazo[1,2-a]pyrazine Scaffold

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. While a specific, detailed mechanism of action for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively documented in publicly available literature, the broader classes of imidazo[1,2-a]pyrazines and their saturated counterparts, tetrahydroimidazo[1,2-a]pyrazines, have been the subject of intensive research. This guide provides a comprehensive overview of the known pharmacological targets and mechanisms of action associated with these parent scaffolds, offering a foundational understanding for researchers and drug development professionals. We will delve into the diverse biological activities of these compounds, which range from enzyme inhibition to receptor modulation, and outline key experimental protocols for their investigation.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that serves as a versatile template for the design of novel therapeutic agents. Its structural rigidity and potential for diverse substitutions at various positions allow for the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have been reported to exhibit a multitude of pharmacological effects, including anti-inflammatory, anticancer, and phosphodiesterase (PDE) inhibitory activities[1]. The partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core maintains key structural features while offering greater three-dimensional complexity, leading to interactions with different biological targets such as G-protein coupled receptors (GPCRs).

This guide will explore the primary mechanisms of action attributed to these compound classes, focusing on their roles as:

  • Phosphodiesterase (PDE) Inhibitors

  • Kinase Inhibitors (e.g., PI3K/mTOR)

  • Gαq Protein Modulators

  • Orexin Receptor Antagonists

Mechanism of Action: Phosphodiesterase (PDE) Inhibition

A significant body of research has identified various imidazo[1,2-a]pyrazine derivatives as inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in intracellular signaling.

The cAMP Signaling Pathway and PDE aIction

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then converts adenosine triphosphate (ATP) into cAMP. Elevated levels of cAMP activate downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, leading to diverse cellular responses. PDEs act as a critical "off-switch" in this pathway by degrading cAMP to AMP.

camp_pde_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Substrate Substrate Proteins PKA->Substrate Phosphorylates AMP AMP PDE->AMP Hydrolyzes PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: The cAMP signaling pathway and the role of PDE.

Imidazo[1,2-a]pyrazines as PDE Inhibitors

Certain imidazo[1,2-a]pyrazine derivatives have been shown to exert their effects by inhibiting PDE, leading to an accumulation of intracellular cAMP. This can result in a range of physiological responses depending on the cell type and the specific PDE isoforms that are inhibited. For instance, in smooth muscle cells, elevated cAMP can lead to relaxation[1]. Some derivatives have demonstrated non-selective PDE inhibitory effects, while others show a preference for specific isoenzymes like PDE3 and PDE4[2].

The antiproliferative effects of some imidazo[1,2-a]pyrazine derivatives on certain cell lines have been investigated in the context of their PDE inhibitory activity. However, studies have also indicated that the antiproliferative effects may not be solely attributable to changes in cAMP levels, suggesting the involvement of other mechanisms[2].

Experimental Protocol: In Vitro PDE Inhibition Assay

A common method to assess the PDE inhibitory potential of a compound is through a fluorescence polarization (FP)-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Principle: This assay is based on the competition between a fluorescently labeled cAMP (or cGMP) tracer and the unlabeled cyclic nucleotide for the active site of the PDE enzyme. When the tracer is bound to the enzyme, it tumbles slowly, resulting in a high fluorescence polarization signal. When the enzyme hydrolyzes the tracer, the smaller, fluorescently labeled product tumbles more rapidly, leading to a low polarization signal. An inhibitor will prevent the hydrolysis of the tracer, thus maintaining a high polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to create a concentration gradient.

    • Reconstitute the recombinant human PDE enzyme (e.g., PDE4B) in the appropriate assay buffer.

    • Prepare the fluorescently labeled cAMP substrate solution.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound at various concentrations. Include a positive control (a known PDE inhibitor, e.g., IBMX) and a negative control (vehicle).

    • Add the PDE enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescently labeled cAMP substrate.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop reagent.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold has also been identified as a core structure in the development of kinase inhibitors, particularly targeting the PI3K/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers.

pi3k_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Imidazo[1,2-a]pyrazines as PI3K/mTOR Inhibitors

Several imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent inhibitors of PI3K and/or mTOR. Some compounds have demonstrated dual inhibitory activity against both PI3Kα and mTOR, which can be advantageous in cancer therapy by blocking the pathway at two key nodes[3]. The mechanism of inhibition typically involves competitive binding to the ATP-binding pocket of the kinase domain.

Experimental Protocol: In Vitro Kinase Assay (e.g., for PI3Kα)

Objective: To determine the IC50 of a test compound against PI3Kα.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the production of PIP3, the product of PI3K activity on its substrate PIP2. The assay uses a biotinylated PIP2 substrate, a PIP3-binding protein tagged with a fluorescent acceptor (e.g., GST-GRP1), and a europium-labeled anti-GST antibody (the donor). When PIP3 is produced, it brings the donor and acceptor into close proximity, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock and serial dilutions of the test compound.

    • Prepare a solution of recombinant human PI3Kα enzyme.

    • Prepare a solution of the biotinylated PIP2 substrate.

    • Prepare a solution of ATP.

    • Prepare the detection mix containing the GST-GRP1, europium-labeled anti-GST antibody, and a quencher.

  • Assay Procedure:

    • Add the test compound, PI3Kα enzyme, and biotinylated PIP2 substrate to a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the desired time.

    • Stop the reaction and add the detection mix.

    • Incubate to allow for binding of the detection reagents to the product.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Mechanism of Action: Gαq Protein Modulation

Derivatives of the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core have been identified as some of the few cell-permeable compounds that can preferentially silence Gαq proteins[4][5].

Gαq Signaling Pathway

Gαq is a subunit of heterotrimeric G proteins that is activated by certain GPCRs. Activated Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

gaq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_q Gq-coupled GPCR Gaq Gαq GPCR_q->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: The Gαq signaling pathway.

Tetrahydroimidazo[1,2-a]pyrazines as Gαq Inhibitors

Specific derivatives, such as BIM-46174, have been shown to inhibit Gαq-mediated signaling. Structure-activity relationship studies have revealed that certain structural features are crucial for this activity, including a redox-reactive thiol/disulfane substructure and a basic N-terminal amino group[4][5]. These compounds are valuable tools for studying Gαq-dependent signaling pathways.

Mechanism of Action: Orexin Receptor Antagonism

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (a structural isomer of the 1,2-a scaffold) has been explored as a core for the development of dual orexin receptor antagonists[6]. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness, and their receptors (OX1R and OX2R) are targets for the treatment of insomnia.

Orexin Signaling

Orexin neurons in the hypothalamus project throughout the brain and release orexins to promote wakefulness by exciting various downstream neuronal populations. Antagonists of orexin receptors block this signaling, thereby promoting sleep.

Tetrahydroimidazo[1,5-a]pyrazines as Orexin Antagonists

By replacing the core of a known orexin antagonist with a substituted imidazo[1,5-a]pyrazine moiety, potent dual antagonists with nanomolar potency for both OX1R and OX2R have been developed[6]. This demonstrates the utility of this scaffold in modulating GPCR activity.

Summary and Future Directions

The imidazo[1,2-a]pyrazine and tetrahydroimidazo[1,2-a]pyrazine scaffolds are versatile platforms for the development of pharmacologically active compounds. Their derivatives have been shown to target a diverse range of proteins, including enzymes like PDEs and kinases, as well as G-proteins and GPCRs.

While the specific mechanism of action for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine remains to be elucidated, the information presented in this guide provides a strong foundation for its investigation. Future research on this specific compound could involve screening it against a panel of PDEs, kinases, and GPCRs to identify its primary molecular targets. The experimental protocols outlined herein provide a starting point for such a screening campaign. Understanding the structure-activity relationships within this chemical series will be crucial for the development of potent and selective therapeutic agents.

References

  • TSI Journals. (2018, July 16).
  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines.
  • ResearchGate. (2026, March 10). New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies | Request PDF.
  • ACS Publications. (2024, October 2). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry.
  • PubMed. (2017, September 29).
  • PubMed.
  • ResearchGate. (2025, October 17).
  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and...
  • Sigma-Aldrich. 2-METHYL-5,6,7,8-TETRAHYDRO-IMIDAZO[1,2-A]PYRAZINE.
  • PLOS. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PubMed. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
  • PMC. (2020, September 7).
  • TÜBİTAK Academic Journals. "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives " by İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK.
  • Advanced ChemBlocks. (2026, January 13). 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride.
  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046.
  • MDPI. (2025, October 20).
  • PubMed. (2013, April 1). Synthesis, Structure-Activity Relationship Studies, and Identification of Novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists. Part 1.
  • Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR.
  • PLOS. (2013, April 24). Pyrazine Analogues Are Active Components of Wolf Urine That Induce Avoidance and Freezing Behaviours in Mice.
  • MDPI. (2021, February 9). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity.
  • MilliporeSigma. 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride.
  • NextSDS. Imidazo[1,2-a]pyrazine-2-carboxylic acid, 5,6,7,8-tetrahydro-, hydrazide (9CI).
  • ACS Publications.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in and. Synthesizing the 2,8-dimethyl derivative requires a highly regioselective approach. Direct cyclization of acyclic diamines is often low-yielding and prone to side reactions. Therefore, the most robust, field-proven strategy is a two-step sequence: a Tschitschibabin-type cyclocondensation to form the fully aromatic imidazo[1,2-a]pyrazine core, followed by a regioselective catalytic hydrogenation of the electron-deficient pyrazine ring.

Mechanistic Pathway

The synthesis begins with the condensation of 2-amino-3-methylpyrazine and bromoacetone. The mechanism is strictly ordered by the nucleophilicity of the nitrogen atoms. The endocyclic pyrazine nitrogen is more nucleophilic than the exocyclic amine. Thus, the initial step is an SN2 alkylation at the α-carbon of bromoacetone, forming a pyrazinium intermediate. Subsequent intramolecular nucleophilic attack by the exocyclic amine onto the ketone carbonyl, followed by dehydration, yields the aromatic 2,8-dimethylimidazo[1,2-a]pyrazine, as detailed in .

Mechanism N1 1. SN2 Alkylation Endocyclic N attacks α-carbon of haloketone N2 2. Intramolecular Cyclization Exocyclic amine attacks ketone carbonyl N1->N2 N3 3. Dehydration Loss of H2O yields aromatic imidazole N2->N3

Figure 1: Mechanistic sequence of the Tschitschibabin-type cyclocondensation.

The second phase leverages the differential aromaticity of the two fused rings. The pyrazine ring is less resonance-stabilized than the imidazole ring. By using Platinum(IV) oxide (Adams' catalyst) under moderate hydrogen pressure (4 bar), the to a piperazine-like tetrahydropyrazine without cleaving the C-N bonds or reducing the imidazole moiety.

SynthesisWorkflow A 2-Amino-3-methylpyrazine + Bromoacetone B 2,8-Dimethylimidazo [1,2-a]pyrazine (Intermediate) A->B Cyclocondensation (EtOH, NaHCO3, Reflux) C 2,8-Dimethyl-5,6,7,8- tetrahydroimidazo [1,2-a]pyrazine (Target) B->C Catalytic Hydrogenation (PtO2, H2 4 bar, RT)

Figure 2: Two-step synthetic workflow for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Step-by-Step Experimental Protocol

Step 3.1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazine

Objective: Construct the bicyclic core via cyclocondensation. Causality Check: Sodium bicarbonate (NaHCO₃) is critical here. It acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during alkylation. Without it, the starting 2-amino-3-methylpyrazine would protonate, drastically reducing its nucleophilicity and stalling the reaction.

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylpyrazine (10.0 g, 91.6 mmol) in anhydrous ethanol (100 mL).

  • Base Addition: Add finely powdered NaHCO₃ (15.4 g, 183.2 mmol, 2.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Dropwise, add bromoacetone (13.8 g, 100.8 mmol, 1.1 eq) over 15 minutes. (Caution: Bromoacetone is a potent lachrymator; perform this strictly in a fume hood.)

  • Cyclization: Heat the mixture to gentle reflux (78 °C) for 4-5 hours. Monitor via TLC (DCM:MeOH 9:1). The starting material spot (R_f ~0.4) should disappear, replaced by a highly UV-active product spot (R_f ~0.6).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield 2,8-dimethylimidazo[1,2-a]pyrazine as a pale yellow solid.

Step 3.2: Regioselective Catalytic Hydrogenation

Objective: Selectively reduce the pyrazine ring to yield 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Causality Check: PtO₂ is selected over Pd/C because Pd/C often requires harsher conditions that can lead to unwanted hydrogenolysis (ring-opening) of the allylic C-N bonds in the pyrazine ring. 2-Methoxyethanol is chosen as the solvent for its excellent solubilizing properties for both the starting material and the polar tetrahydro product.

Procedure:

  • Setup: In a high-pressure autoclave reactor, dissolve 2,8-dimethylimidazo[1,2-a]pyrazine (5.0 g, 34.0 mmol) in 2-methoxyethanol (75 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.77 g, 3.4 mmol, 10 mol%). (Safety: Add catalyst under a blanket of argon to prevent autoignition of solvent vapors.)

  • Hydrogenation: Seal the autoclave, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 4 bar (approx. 58 psi) with H₂.

  • Reaction: Stir vigorously at room temperature for 12-16 hours. The pressure may drop slightly as H₂ is consumed; repressurize to 4 bar if necessary.

  • Filtration: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual 2-methoxyethanol.

  • Salt Formation (Optional): Dissolve the crude oil in minimal diethyl ether and add 2M HCl in diethyl ether to precipitate 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride as a white crystalline solid.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Yield Summary

Reaction StepReagents / CatalystSolventTemp / PressureTimeExpected Yield
1. Cyclocondensation Bromoacetone, NaHCO₃Ethanol78 °C / 1 atm4-5 h75 - 82%
2. Hydrogenation PtO₂ (10 mol%), H₂2-Methoxyethanol25 °C / 4 bar12-16 h80 - 88%

Table 2: Expected Analytical Data for Target Compound (Free Base)

Analytical MethodExpected Signals / ValuesStructural Assignment
LC-MS (ESI+) m/z 152.1 [M+H]⁺Corresponds to C₈H₁₃N₃ (Exact Mass: 151.11)
¹H NMR (400 MHz, CDCl₃) δ 6.65 (s, 1H)Imidazole ring proton (C3-H)
δ 4.05 (q, J = 6.5 Hz, 1H)Pyrazine ring methine (C8-H)
δ 3.90 - 3.80 (m, 2H)Pyrazine ring methylene (C5-H₂)
δ 3.25 - 3.15 (m, 2H)Pyrazine ring methylene (C6-H₂)
δ 2.32 (s, 3H)Imidazole methyl (C2-CH₃)
δ 2.05 (br s, 1H)Secondary amine (N7-H)
δ 1.42 (d, J = 6.5 Hz, 3H)Pyrazine methyl (C8-CH₃)

References

  • Title: Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands Source: ResearchGate / Chemistry - A European Journal URL: [Link]

  • Title: Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Applications of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Medicinal Chemistry and Drug Discovery

Executive Summary & Structural Rationale

The discovery and optimization of novel therapeutics heavily rely on privileged molecular scaffolds that offer predictable pharmacokinetics, structural rigidity, and versatile functionalization vectors. 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1823253-44-6) has emerged as a highly valuable bicyclic building block in modern medicinal chemistry.

As a partially saturated, nitrogen-rich fused heterocycle, this scaffold provides a defined three-dimensional geometry that is highly sought after in structure-based drug design. The specific addition of methyl groups at the C2 and C8 positions introduces profound pharmacological advantages—often referred to in medicinal chemistry as the "magic methyl" effect:

  • C2-Methyl Group: Modulates the basicity ( pKa​ ) of the imidazole nitrogens, optimizing membrane permeability. Spatially, it acts as a hydrophobic vector that efficiently fills small lipophilic sub-pockets in target receptors[1].

  • C8-Methyl Group: Positioned adjacent to the bridgehead nitrogen, this group introduces a chiral center and significant steric bulk. This restricts the conformational flipping of the piperazine ring, locking the molecule into a bioactive conformation. Furthermore, it provides steric shielding against cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the resulting drug candidate[2].

Pharmacophore Core Imidazo[1,2-a]pyrazine Core N7 N7 Secondary Amine (Coupling Site) Core->N7 Functionalization C2_Me C2-Methyl Group (Hydrophobic Vector) Core->C2_Me Lipophilicity C8_Me C8-Methyl Group (Steric Shielding) Core->C8_Me Conformation

Fig 1. Pharmacophore mapping of the 2,8-dimethyl-tetrahydroimidazo[1,2-a]pyrazine scaffold.

Key Therapeutic Applications

The versatility of the tetrahydroimidazo[1,2-a]pyrazine core has led to its incorporation across diverse therapeutic areas:

Metabolic Diseases (DPP-4 Inhibition): The scaffold is a cornerstone in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes. The rigid bicyclic core perfectly aligns with the S1 and S2 pockets of the DPP-4 enzyme. The 2,8-dimethyl variant provides an optimized spatial arrangement that enhances S2 pocket binding affinity compared to monocyclic piperazines[3].

Renal & Cardiovascular Therapeutics (TRPC5 Modulation): Recent breakthroughs have utilized this scaffold to design potent Transient Receptor Potential Canonical 5 (TRPC5) inhibitors. Pyridazinone derivatives bearing the tetrahydroimidazo[1,2-a]pyrazine moiety have demonstrated robust nephroprotective efficacy in models of focal segmental glomerulosclerosis (FSGS) and hypertension-induced renal injury, largely due to the scaffold's favorable safety profile and pharmacokinetic stability[2].

Pain Management (NaV1.7 Channel Blockers): In the pursuit of non-opioid analgesics, aryl sulfonamides incorporating this partially saturated ring system have shown nanomolar potency. The specific positioning of heteroatoms in the 6,5-fused system yields exquisite isoform selectivity for hNaV1.7 over off-target cardiac sodium channels (like NaV1.5), a critical requirement for clinical safety[1].

Infectious Diseases (Anti-Mycobacterial Agents): Conjugation of the N7 position with nitroimidazole derivatives has yielded potent second-line agents against multidrug-resistant tuberculosis (MDR-TB). The bicyclic core enhances the cell-wall penetration of the drug into Mycobacterium tuberculosis while minimizing host toxicity[4].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes representative pharmacological shifts observed when transitioning from an unsubstituted tetrahydroimidazo[1,2-a]pyrazine core to the 2,8-dimethyl substituted variant across various screening campaigns.

Target ClassScaffold VariantRepresentative IC50​ (nM)Key Pharmacological Benefit
DPP-4 Unsubstituted Core45.0Baseline enzymatic inhibition.
DPP-4 2,8-Dimethyl Core8.2Enhanced S2 pocket filling; >5x potency increase.
TRPC5 Unsubstituted Core120.0Moderate ion channel block; rapid clearance.
TRPC5 2,8-Dimethyl Core15.5Improved metabolic stability; prolonged t1/2​ .
NaV1.7 Unsubstituted Core>1000Inactive / Poor isoform selectivity.
NaV1.7 2,8-Dimethyl Core35.0Optimal heteroatom alignment for voltage-sensor domain binding.
Gαq Protein Unsubstituted Core850.0Weak signaling interference[5].
Gαq Protein 2,8-Dimethyl Core110.0Favorable conformational locking of the piperazine ring.

Experimental Workflows & Protocols

To successfully integrate 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine into a drug discovery pipeline, researchers must account for the specific steric and electronic properties of the molecule.

Workflow Step1 1. Scaffold Selection (CAS 1823253-44-6) Step2 2. HATU-Mediated Amidation (Overcomes C8 Steric Hindrance) Step1->Step2 Step3 3. HPLC Purification & NMR/MS Characterization Step2->Step3 Step4 4. In Vitro Screening (Fluorometric Assay) Step3->Step4 Step5 5. Lead Optimization (PK/PD Profiling) Step4->Step5

Fig 2. Hit-to-lead workflow utilizing the 2,8-dimethyl-tetrahydroimidazo[1,2-a]pyrazine core.

Protocol 1: Sterically-Driven N7-Amidation for Hit Generation

The C8-methyl group introduces significant steric hindrance adjacent to the N7 secondary amine. Standard coupling reagents (e.g., EDC/NHS) often result in poor yields (<30%). This protocol utilizes HATU, which forms a highly reactive HOAt-ester intermediate capable of overcoming this steric barrier.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active HOAt-ester before the hindered amine is introduced, preventing side reactions.

  • Coupling: In a separate vial, dissolve the 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride in DMF and add the remaining 1.5 eq of DIPEA to free-base the amine. Dropwise, add this solution to the activated acid mixture.

  • Reaction: Stir the mixture at 40°C for 12 hours. Causality: Mild heating provides the necessary kinetic energy to overcome the activation barrier imposed by the C8-methyl steric bulk.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC.

Protocol 2: Self-Validating In Vitro DPP-4 Fluorometric Screening

To evaluate the synthesized derivatives, a continuous fluorometric assay is employed. This system is self-validating through the use of internal controls and a specific substrate cleavage mechanism.

Reagents:

  • Recombinant Human DPP-4 Enzyme

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA.

  • Positive Control: Sitagliptin (100 nM).

Step-by-Step Methodology:

  • Preparation: Prepare 10-point serial dilutions of the synthesized compounds in DMSO (final DMSO concentration in assay <1%).

  • Incubation: In a black 96-well microplate, combine 10 µL of test compound, 40 µL of Assay Buffer, and 25 µL of DPP-4 enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for equilibrium binding of the inhibitor to the enzyme before the substrate is introduced.

  • Initiation: Add 25 µL of the H-Gly-Pro-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes at λex​ = 380 nm and λem​ = 460 nm.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. The assay is validated if the Sitagliptin positive control shows >90% inhibition and the no-enzyme blank shows zero slope (ruling out spontaneous substrate hydrolysis). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. European Journal of Medicinal Chemistry (2024).

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters (2016).

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. ChemMedChem (2020).

  • Anti-pulmonary tuberculosis nitroimidazole derivative. US Patent 10227362B2 (2019).

  • Beta-amino tetrahydroimidazo(1,2-a)pyrazines and tetrahydrotriazolo(4,3-a)pyrazines for use in the treatment of diabetes type ii. European Patent EP2226324A1 (2010).

Sources

Application Note: Advanced NMR Spectroscopy Protocol for the Identification of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists. Objective: To provide an authoritative, self-validating NMR methodology for the unambiguous structural and stereochemical characterization of nitrogen-rich fused heterocycles.

Introduction & Structural Causality

2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a highly versatile bicyclic scaffold frequently utilized in medicinal chemistry, particularly in the design of P2X7 receptor modulators and DPP-IV inhibitors[1]. Characterizing this molecule presents unique analytical challenges due to its three distinct nitrogen environments: an sp2-hybridized imine-like nitrogen (N-1), an sp2-hybridized bridgehead nitrogen (N-4), and an sp3-hybridized secondary amine (N-7).

Direct observation of 15 N is notoriously insensitive and heavily broadened by quadrupolar relaxation from the highly abundant 14 N isotope[2]. Therefore, indirect detection via 1 H- 15 N HMBC is the gold standard for characterizing these environments[2]. Furthermore, the chiral center at C-8 induces stereocenter-dependent magnetic anisotropy, causing the protons of the adjacent CH 2​ groups (C-5 and C-6) to become diastereotopic. To prevent misassignment, we must employ a self-validating system —an analytical workflow where 1D integrations, 2D homonuclear correlations, and heteronuclear connectivity independently confirm the same structural hypothesis[3].

Experimental Design & Sample Preparation

The Causality of Solvent Selection

A common pitfall in analyzing basic heterocycles is utilizing the free base form in CDCl 3​ . The secondary amine (N-7) undergoes rapid intermediate proton exchange, which broadens the adjacent C-6 and C-8 aliphatic resonances and obscures critical scalar ( J ) couplings.

Expert Recommendation: Analyze the compound as its hydrochloride salt in DMSO- d6​ .

  • Why? Protonation locks the conformational dynamics and shifts the exchangeable protons into the slow-exchange regime. This reveals sharp NH 2+​ resonances and preserves the scalar coupling integrity of the adjacent aliphatic protons, allowing for precise stereochemical assignment[4].

Preparation Protocol
  • Mass & Concentration: Weigh 25–30 mg of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride to achieve a ~250 mM concentration. High concentration is critical to ensure sufficient signal-to-noise (S/N) for natural abundance 15 N experiments.

  • Solvent: Dissolve in 600 µL of 100% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tube: Transfer to a high-precision 5 mm NMR tube to ensure optimal magnetic field homogeneity.

NMR Acquisition Workflow

The following step-by-step methodology ensures that every structural feature is cross-verified.

NMR_Workflow Prep 1. Sample Prep (HCl salt in DMSO-d6) OneD 2. 1D Acquisition (1H, 13C{1H}) Prep->OneD TwoDHomo 3. 2D Homonuclear (COSY, NOESY) OneD->TwoDHomo TwoDHetero 4. 2D Heteronuclear (1H-13C HSQC/HMBC) TwoDHomo->TwoDHetero Nitrogen 5. 15N Correlation (1H-15N HMBC) TwoDHetero->Nitrogen

Step-by-step NMR acquisition workflow for nitrogen-rich heterocyclic structural validation.

Step-by-Step Instrument Protocol (e.g., 600 MHz Spectrometer)
  • Probe Tuning & Matching: Manually tune the probe for 1 H, 13 C, and 15 N frequencies. Causality: Proper tuning minimizes RF reflection, maximizing the sensitivity required for multi-bond heteronuclear transfers.

  • Shimming: Lock on the deuterium signal of DMSO- d6​ . Perform gradient shimming (Z1-Z5) until the TMS 1 H line width is < 0.8 Hz at 50% height.

  • Pulse Calibration: Calibrate the exact 90° pulse width (P1) for 1 H to ensure accurate excitation and prevent artifacts in 2D sequences.

  • 1D Acquisition:

    • 1 H NMR: zg30, D1 = 2s, NS = 16.

    • 13 C{ 1 H} NMR: zgpg30, D1 = 2s, NS = 512.

  • 2D Heteronuclear Acquisition:

    • Multiplicity-Edited HSQC: hsqcedetgpsisp2.2, NS = 4. Causality: Instantly differentiates the diastereotopic CH 2​ groups (C-5, C-6) from the CH (C-8) and CH 3​ groups, providing a rapid internal cross-check against the 1D integration.

    • 1 H- 13 C HMBC: hmbcgplpndqf, optimize for nJCH​ = 8 Hz. NS = 8.

    • 1 H- 15 N HMBC: hmbcgpndqf, optimize for nJNH​ = 5 Hz. Causality: Multiple-bond 1 H- 15 N scalar couplings in fused heterocycles typically range from 3-8 Hz. A 5 Hz optimization ensures optimal magnetization transfer for both 2J and 3J correlations, critical for observing the bridgehead N-4[3].

Logical Relationships & Data Validation

The true power of this self-validating system lies in the synergistic evaluation of the HMBC spectra. The imidazo[1,2-a]pyrazine linkage is unambiguously proven by tracing the scalar couplings across the C-8a bridgehead carbon.

HMBC_Network H8 H-8 C8a C-8a (Bridgehead) H8->C8a 2J (HMBC) H3 H-3 H3->C8a 3J (HMBC) C2 C-2 H3->C2 2J (HMBC) N4 N-4 (Bridgehead) H3->N4 2J (15N-HMBC) Me8 C8-Me Me8->C8a 3J (HMBC) Me2 C2-Me Me2->C2 2J (HMBC)

Key 2D HMBC logical correlations validating the imidazo[1,2-a]pyrazine bicyclic linkage.

Expected Spectral Data & Assignments

The table below summarizes the expected quantitative data for the hydrochloride salt in DMSO- d6​ . Chemical shifts are referenced to TMS ( 1 H/ 13 C) and liquid NH 3​ ( 15 N)[4],[2].

PositionNucleusChemical Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 2J , 3J )
N-1 15 N~220.0-H-3, H-8
C-2 13 C138.5CqC2-Me, H-3
C2-Me 1 H / 13 C2.25 / 13.5s (3H)C-2, C-3
H-3 / C-3 1 H / 13 C7.40 / 115.0s (1H)C-2, C-8a, N-4
N-4 15 N~140.0-H-3, H-5
H-5 / C-5 1 H / 13 C4.30, 4.10 / 42.0ddd (2H, diastereotopic)C-6, N-4
H-6 / C-6 1 H / 13 C3.60, 3.40 / 39.5m (2H, diastereotopic)C-5, N-7
N-7 15 N~45.0-H-6, H-8
N7-H 2+​ 1 H9.50br s (2H)C-6, C-8
H-8 / C-8 1 H / 13 C4.60 / 48.5q, J = 6.8 (1H)C-8a, N-7, C-6
C8-Me 1 H / 13 C1.60 / 18.0d, J = 6.8 (3H)C-8, C-8a
C-8a 13 C142.0CqH-3, H-8, C8-Me

Mechanistic Insights & Troubleshooting

  • Missing N-4 Signal in 15 N HMBC: The bridgehead nitrogen (N-4) lacks directly attached protons and relies entirely on long-range transfer from H-3 and H-5. If this signal is missing, the T2​ relaxation of the protons might be too short (often due to paramagnetic impurities or poor shimming). Solution: Ensure strict sample degassing and optimize the nJNH​ delay to exactly 5 Hz (100 ms evolution time).

  • Broadening of C-8 Proton: If the H-8 quartet appears as a broad multiplet, it indicates that the N-7 protonation state is in intermediate exchange. Solution: Add a micro-drop of concentrated DCl or trifluoroacetic acid (TFA) to the NMR tube to fully push the equilibrium to the protonated state, which will instantly sharpen the H-8 and H-6 resonances.

References[4] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCJfHjh9sMOCvt6KFxCyR9QTWhKt6hVGaO7JFOHTjkQ_Nbzhzezgz60PXnHT-7co4VHcX7ZWt0Ql0sVvteUsqmn4Wp4MvdwSEzpiOCRcZ24iHfaVTAoIhevkCzVTdW8ByX[1] WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Su2-GlTXcEYjOgs2V7Dn5W5Z8hqbtcOpUK7PyN0yRV-7x6y7LDLehpKt5Xn9TzVm27tqe9hTV03g5XgS_-16r8afraTE_r8N8fL7hQHurjZR3w37n1IMpD8wlDcT8cg9F3vwjJqZkGJpXt-7yg==[2] Nitrogen NMR. The Hebrew University of Jerusalem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBj3f3A6lf8AUdbfhFfNpIbxEpHvCxOQ7e3-9SZvfmY76VSZF6VneZmPaEwivrBM134tQowtX5pzJTetPqisccZfP36NADwMl-gfTt-w6ycYv2PXPqDfeXG-ZSzTMjjyk80fmILAtisEowM-5DfqEJ_vk=[3] Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjR6lbsmYkIUoz4FbYBDQ8PRtm23Mb5CvN_A3I0zfz-M5nnY8R3GnErX9IAqLJ7B6bAnOHoYMzOX4qF4rhRY35xXMaXu1vZFS8GYapU_GjnrOhHW8AR-w8lWVWfQ1-ZwlFLl_WUO-I1wFwN0JeGuv42tz_v9kOotPe-OOD-LYJ8iqHd4DjhjxCrPAl2Iku6WDnckC5MD70QEFxQvX1DnhTKjMCjSpoSaaNnFzxt6p8ILZxsslst8gG645gWOV_Ctn6R_44Amjd7_a-DbadoGLap4AKMv5FDISY-V8S0ZYuUTR9

Sources

Application Notes and Protocols for the Synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The saturated tetrahydro- derivative, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, represents a key target for drug discovery programs, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets. This guide provides a comprehensive overview of the catalytic methods for the preparation of this specific molecule, detailing the underlying chemical principles, step-by-step protocols, and critical experimental parameters.

Strategic Approach to Synthesis

The synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is most effectively achieved through a two-step process. The initial step involves the construction of the aromatic imidazo[1,2-a]pyrazine core via a condensation and cyclization reaction. This is followed by a catalytic hydrogenation to selectively reduce the pyrazine ring, yielding the desired saturated tetrahydro- derivative.

G cluster_0 Step 1: Imidazo[1,2-a]pyrazine Formation cluster_1 Step 2: Catalytic Hydrogenation 2-Amino-3-methylpyrazine 2-Amino-3-methylpyrazine Condensation/Cyclization Condensation/Cyclization 2-Amino-3-methylpyrazine->Condensation/Cyclization Base 1-Bromo-2-propanone 1-Bromo-2-propanone 1-Bromo-2-propanone->Condensation/Cyclization 2,8-Dimethylimidazo[1,2-a]pyrazine 2,8-Dimethylimidazo[1,2-a]pyrazine Condensation/Cyclization->2,8-Dimethylimidazo[1,2-a]pyrazine Target_Molecule 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine 2,8-Dimethylimidazo[1,2-a]pyrazine_input 2,8-Dimethylimidazo[1,2-a]pyrazine Hydrogenation Hydrogenation 2,8-Dimethylimidazo[1,2-a]pyrazine_input->Hydrogenation Pd/C, H2 Hydrogenation->Target_Molecule

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazine

The formation of the imidazo[1,2-a]pyrazine core is achieved through the reaction of a 2-aminopyrazine derivative with an α-haloketone. In this specific synthesis, 2-amino-3-methylpyrazine is reacted with 1-bromo-2-propanone.

Mechanistic Insights

The reaction proceeds via an initial nucleophilic substitution, where the more nucleophilic ring nitrogen of 2-amino-3-methylpyrazine attacks the electrophilic carbon of 1-bromo-2-propanone, displacing the bromide ion. This is followed by an intramolecular condensation between the remaining amino group and the ketone, which, after dehydration, leads to the aromatic imidazo[1,2-a]pyrazine ring system. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

G cluster_0 Reaction Mechanism Start 2-Amino-3-methylpyrazine + 1-Bromo-2-propanone Intermediate1 N-alkylation intermediate Start->Intermediate1 Nucleophilic attack Intermediate2 Cyclized intermediate Intermediate1->Intermediate2 Intramolecular condensation Product 2,8-Dimethylimidazo[1,2-a]pyrazine Intermediate2->Product Dehydration

Caption: Simplified reaction mechanism.

Experimental Protocol

Materials:

  • 2-Amino-3-methylpyrazine[3][4]

  • 1-Bromo-2-propanone[5][6][7]

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-3-methylpyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this stirred suspension, add a solution of 1-bromo-2-propanone (1.1 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2,8-dimethylimidazo[1,2-a]pyrazine.

Part 2: Catalytic Hydrogenation to 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The selective reduction of the pyrazine ring of the bicyclic aromatic intermediate is accomplished through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[3][8]

The Role of the Catalyst

Palladium on carbon is a heterogeneous catalyst that facilitates the addition of hydrogen across the double bonds of the pyrazine ring. The reaction occurs on the surface of the palladium particles, where molecular hydrogen is adsorbed and activated. The aromatic substrate also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, leading to the saturated tetrahydro- product. The imidazole ring is generally resistant to hydrogenation under these conditions, allowing for selective reduction.

Experimental Protocol

Materials:

  • 2,8-Dimethylimidazo[1,2-a]pyrazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 2,8-dimethylimidazo[1,2-a]pyrazine (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary

StepReactantsCatalystSolventTemperatureTypical Yield
1 2-Amino-3-methylpyrazine, 1-Bromo-2-propanoneNone (Base mediated)EthanolReflux70-90%
2 2,8-Dimethylimidazo[1,2-a]pyrazine10% Pd/CMethanol/EthanolRoom Temp.>95%

References

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Available at: [Link]

  • 2-Amino-6- methylpyrazine. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. Available at: [Link]

  • 2-amino-6- Methylpyrazine. Tradeindia. Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • [Cu2(BDC)2(BPY)] as Excellent Catalyst for The Synthesis of Pyrazine Derivatives. Sciforum. Available at: [Link]

  • Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
  • Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Bromoacetone. chemeurope.com. Available at: [Link]

  • Preparation of 1-bromo-2-propanol. PrepChem.com. Available at: [Link]

  • Bromoacetone. Wikipedia. Available at: [Link]

  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. Available at: [Link]

  • 2-bromopyridine. Organic Syntheses. Available at: [Link]

  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ResearchGate. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

  • The Reaction of 2-Aminopyridine with α-Halo Ketones. ACS Publications. Available at: [Link]

Sources

Scaling up the production of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up the Production of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine for Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Specifically, tetralin-fused derivatives like 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are of significant interest for their potential as modulators of key biological targets such as Gαq proteins and AMPA receptors.[3][4] The advancement of research in these areas is often constrained by the limited commercial availability and scalable synthesis routes for high-purity starting materials. This guide provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, beginning from commercially available precursors. We detail the reaction scale-up, purification, and in-depth analytical characterization to ensure a reliable supply of this key research compound.

Rationale and Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyrazine core is most effectively achieved through the condensation of a 2-aminopyrazine derivative with an α-haloketone. This is followed by a catalytic hydrogenation step to reduce the pyrazine ring, yielding the desired saturated tetrahydro-scaffold. This approach is selected for its high efficiency, scalability, and reliance on readily available starting materials.

The overall synthetic pathway is illustrated below:

G A 2-Amino-3-methylpyrazine + 1-Bromopropan-2-one B Step 1: Cyclocondensation A->B Toluene, Reflux C 2,8-Dimethylimidazo[1,2-a]pyrazine (Intermediate) B->C D Step 2: Catalytic Hydrogenation C->D H₂, Pd/C, MeOH E 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Final Product) D->E

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis, purification, and analysis of the target compound.

Step 1: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazine (Intermediate)

This procedure involves a classical cyclocondensation reaction. The choice of toluene as a solvent facilitates the removal of water via a Dean-Stark apparatus, driving the reaction to completion.

Materials and Reagents

ReagentCAS No.Molecular Wt.Suggested Supplier
2-Amino-3-methylpyrazine2847-30-5109.13Sigma-Aldrich
1-Bromopropan-2-one598-31-2136.98Sigma-Aldrich
Toluene108-88-392.14Fisher Scientific
Sodium Bicarbonate144-55-684.01VWR
Ethyl Acetate141-78-688.11VWR
Brine (Saturated NaCl)7647-14-558.44Lab Prepared
Anhydrous Sodium Sulfate7757-82-6142.04VWR

Protocol

  • Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, add 2-amino-3-methylpyrazine (21.8 g, 0.2 mol) and toluene (500 mL).

  • Reagent Addition: Stir the mixture until the starting material is fully dissolved. Slowly add 1-bromopropan-2-one (27.4 g, 0.2 mol) to the solution at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the mixture to room temperature. A precipitate of HBr salt will have formed. Filter the solid and wash with cold toluene.

  • Neutralization & Extraction: Transfer the solid to a separatory funnel containing 300 mL of a saturated aqueous sodium bicarbonate solution and 300 mL of ethyl acetate. Shake vigorously until all solid dissolves and CO₂ evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown solid.

Causality Note: The initial reaction forms the hydrobromide salt of the product. Neutralization with a mild base like sodium bicarbonate is crucial to deprotonate the product, rendering it soluble in an organic solvent like ethyl acetate for efficient extraction.

Step 2: Synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

This step employs catalytic hydrogenation to selectively reduce the pyrazine ring. Methanol is an excellent solvent for this transformation, and 10% Palladium on Carbon is a highly effective and standard catalyst.[5][6]

Materials and Reagents

ReagentCAS No.Molecular Wt.Suggested Supplier
2,8-Dimethylimidazo[1,2-a]pyrazineN/A147.18From Step 1
Palladium on Carbon (10%)7440-05-3106.42 (Pd)Sigma-Aldrich
Methanol67-56-132.04Fisher Scientific
Celite®68855-54-9N/AVWR

Protocol

  • Reactor Setup: In a 500 mL hydrogenation vessel (e.g., Parr bottle), dissolve the crude 2,8-dimethylimidazo[1,2-a]pyrazine (approx. 0.2 mol theoretical yield from Step 1) in methanol (250 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (1.5 g, ~5 wt%). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure the vessel in a Parr shaker apparatus. Purge the vessel with hydrogen gas three times before pressurizing to 50 psi.

  • Reaction: Begin shaking and maintain the reaction at room temperature for 24 hours or until hydrogen uptake ceases. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude final product.

Purification and Characterization

High purity is essential for reliable biological data. The following protocol describes purification by flash column chromatography, followed by comprehensive analytical characterization.

Purification by Flash Chromatography
  • Adsorb Crude Product: Dissolve the crude product from Step 2 in a minimal amount of dichloromethane and adsorb it onto silica gel (approx. 30 g).

  • Prepare Column: Dry-pack a glass column with 200 g of silica gel.

  • Elution: Place the adsorbed product onto the top of the column. Elute using a gradient of 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions based on TLC analysis (stain with potassium permanganate).

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a pale yellow solid.

Analytical Characterization Summary

The identity and purity of the final compound must be rigorously confirmed.

ParameterExpected Result
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
Appearance Pale-yellow to yellow-brown solid
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.0-3.8 (m, 2H), ~3.4-3.2 (t, 2H), ~3.0-2.8 (t, 2H), 2.35 (s, 3H), 2.25 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~145, ~135, ~120, ~115, ~45, ~43, ~42, ~21, ~15
Mass Spec (ESI+) m/z = 164.12 [M+H]⁺
Standard Analytical Protocols
  • HPLC (Purity Analysis):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • LC-MS (Mass Confirmation):

    • Utilize the same column and mobile phase system as HPLC.

    • Divert ~10% of the flow to an ESI mass spectrometer operating in positive ion mode.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reaction Setup (Step 1 or 2) B Reaction Under Reflux / H₂ Pressure A->B C Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete D Work-up & Extraction C->D Complete E Crude Product D->E F Flash Column Chromatography E->F Proceed to Purification G Combine Pure Fractions & Concentrate F->G H Pure Product (>98%) G->H I Characterization (NMR, HPLC, MS) H->I J Validated Compound I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical bottlenecks in the synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide bridges theoretical mechanistic principles with field-proven benchtop protocols, ensuring your workflows are robust, reproducible, and scalable.

Reaction Workflow & Pathway Visualization

Understanding the macroscopic flow of the synthesis is critical before diving into specific molecular troubleshooting. The synthesis fundamentally relies on a two-stage approach: the core assembly via condensation, followed by a regioselective reduction.

SynthesisWorkflow A 2-Amino-3-methylpyrazine + Bromoacetone B Condensation (EtOH, Reflux, NaI cat.) A->B C 2,8-Dimethylimidazo[1,2-a]pyrazine (Intermediate) B->C Cyclization D Hydrogenation (PtO2, H2, EtOH/HCl) C->D E 2,8-Dimethyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine D->E Selective Reduction F SCX-2 Ion Exchange Purification E->F G Pure Target Compound (>95% Purity) F->G NH3/MeOH Elution

Workflow for the synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Technical FAQs & Troubleshooting

Q1: Why is the yield of the initial condensation step consistently below 40%, and how can I minimize the polymerization of bromoacetone?

The Causality: Cyclization of 2-aminopyrazines with α -haloketones is the classical method for synthesizing the imidazo[1,2-a]pyrazine core [1]. However, bromoacetone is highly reactive and prone to base-catalyzed self-condensation. If added all at once, the local concentration of the α -haloketone is too high, favoring degradation over the bimolecular reaction with the less nucleophilic 2-amino-3-methylpyrazine. The Solution: Implement a slow-addition protocol (e.g., via syringe pump over 2 hours) into a refluxing solution. Furthermore, adding a catalytic amount of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. This converts bromoacetone to the more reactive iodoacetone, accelerating the desired N-alkylation step and outcompeting side reactions.

Q2: During the hydrogenation step, I observe incomplete conversion. Why does standard Pd/C fail here?

The Causality: Imidazo[1,2-a]pyrazines possess highly basic nitrogens (specifically N7 and the imidazole nitrogens) that strongly coordinate to and poison heterogeneous palladium catalysts. The Solution: Switch to Adams' catalyst (PtO2) in an acidic medium (e.g., adding 1.2 equivalents of HCl). The acid protonates the pyrazine nitrogens, which serves a dual purpose: it prevents catalyst poisoning by blocking coordination, and it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazine ring. This increases the ring's electrophilicity, activating it toward regioselective partial reduction [3].

TroubleshootingLogic Issue Issue: Incomplete Hydrogenation Cause1 Catalyst Poisoning (Basic Nitrogens) Issue->Cause1 Cause2 Low Electrophilicity of Pyrazine Ring Issue->Cause2 Solution1 Switch to PtO2 (Adams' Catalyst) Cause1->Solution1 Solution2 Add HCl / Acidic Medium Cause2->Solution2 Result Complete Conversion to Tetrahydro Derivative Solution1->Result Solution2->Result

Logical troubleshooting matrix for incomplete hydrogenation of imidazo[1,2-a]pyrazines.

Q3: How do I prevent over-reduction (cleavage of the pyrazine ring) during high-pressure hydrogenation?

The Causality: Extended reaction times or excessive hydrogen pressure (>50 psi) with highly active catalysts can lead to the hydrogenolysis of the C-N bonds, destroying the bicyclic framework. The Solution: Operate at lower pressures (15-30 psi) and monitor hydrogen uptake strictly. Quench the reaction immediately upon the theoretical consumption of exactly 2 equivalents of H2​ .

Q4: What is the most efficient method for isolating the highly polar tetrahydro product?

The Causality: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a highly polar, basic pharmaceutical building block[2]. Standard silica gel chromatography often results in severe streaking, poor recovery, and co-elution of impurities. The Solution: Utilize Strong Cation Exchange (SCX-2) chromatography. The basic product is trapped on the acidic sulfonic acid resin, allowing neutral and acidic impurities to be washed away with methanol. The pure free base is then easily eluted using a methanolic ammonia solution [4].

Quantitative Data Summary

Reaction StepKey Reagents / CatalystOptimal TempPressureExpected YieldCritical Quality Attribute (CQA)
1. Condensation 2-Amino-3-methylpyrazine, Bromoacetone, NaI78 °C (Reflux)1 atm65-75%Absence of bromoacetone polymers
2. Hydrogenation PtO2, H2​ gas, EtOH, HCl25 °C15-30 psi85-95%Complete reduction of pyrazine ring
3. Purification SCX-2 Resin, 2M NH3​ in MeOH20 °C1 atm>95% Recovery>98% Purity (HPLC), Free base form

Self-Validating Experimental Protocol

Step 1: Core Assembly (Synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazine)
  • Preparation: Dissolve 2-amino-3-methylpyrazine (10 mmol) and NaI (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to gentle reflux.

  • Slow Addition: Dissolve bromoacetone (12 mmol) in 10 mL of ethanol. Add this solution dropwise via a syringe pump over exactly 2 hours to the refluxing mixture.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting pyrazine ( Rf​ ~0.6) disappears, replaced by a highly fluorescent blue spot under 254 nm UV light ( Rf​ ~0.3).

  • Workup: Cool the mixture, concentrate under reduced pressure, and partition the residue between EtOAc and saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and evaporate to yield the intermediate.

Step 2: Regioselective Hydrogenation
  • Preparation: Dissolve the intermediate (5 mmol) in 15 mL of absolute ethanol. Add 1.2 equivalents of concentrated HCl to protonate the basic nitrogens.

  • Catalyst Addition: Add PtO2​ (Adams' catalyst, 5 mol%).

  • Reaction: Purge the reaction vessel with N2​ (3x), then with H2​ (3x). Pressurize the vessel to 30 psi.

  • Validation Checkpoint: Monitor the pressure drop. The reaction must consume exactly 2 equivalents of H2​ . Visually, the solution will transition from a dark yellow suspension to a colorless or pale-yellow solution.

  • Workup: Purge the vessel with N2​ to prevent ignition. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the crude hydrochloride salt.

Step 3: SCX-2 Purification
  • Loading: Dissolve the crude hydrochloride salt in a minimum amount of methanol and load it onto a pre-conditioned SCX-2 solid-phase extraction cartridge.

  • Washing: Wash the cartridge with 3 column volumes of methanol to elute non-basic impurities.

  • Elution: Elute the target compound using a 2M NH3​ in methanol solution.

  • Validation Checkpoint: The eluate should leave a clean, pale-yellow oil or crystalline solid upon evaporation. NMR should confirm the absence of downfield pyrazine protons, verifying the isolation of the pure 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base.

References

  • Title: Synthesis of Imidazo[1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Diversification of the Three-Component Coupling of 2-Aminoheterocycles, Aldehydes, and Isonitriles: Efficient Parallel Synthesis of a Diverse and Druglike Library of Imidazo- and Tetrahydroimidazo[1,2-a] Heterocycles Source: ACS Publications URL: [Link]

  • Title: A Continuous Flow Strategy for the Facile Synthesis and Elaboration of Semi-Saturated Heterobicyclic Fragments Source: University of Dundee URL: [Link]

Technical Support Center: Optimizing Synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to achieve higher yields, better purity, and more consistent results.

Section 1: Pre-Reaction Considerations & Starting Material Quality

The success of any synthesis is fundamentally tied to the quality of the starting materials and the setup of the reaction environment. Overlooking this stage is a common source of failed or low-yielding experiments.

FAQ 1.1: My 2-amino-5-methylpyrazine starting material has a dark appearance. Can I still use it?

Answer: It is highly discouraged. 2-aminopyrazines are susceptible to oxidation and degradation over time, often indicated by a color change from off-white/pale yellow to brown or black. Using discolored starting material is a primary cause of low yields and the formation of complex, inseparable mixtures.[1]

  • Causality: The amino group activates the pyrazine ring, making it susceptible to oxidative side reactions. These oxidized byproducts can interfere with the initial condensation step, consume your reagents, and act as potent colorants that are difficult to remove during purification.

  • Recommended Action:

    • Purification: Recrystallize the 2-amino-5-methylpyrazine from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a pale-yellow crystalline solid.

    • Storage: Store the purified material under an inert atmosphere (nitrogen or argon) in a desiccator, protected from light.

    • Quality Check: Before use, always check the melting point and run a TLC or ¹H NMR to confirm purity.

FAQ 1.2: What is the best solvent for the initial cyclization reaction?

Answer: The choice of solvent is critical and depends on the specific α-haloketone used and the reaction temperature. For the formation of the imidazo[1,2-a]pyrazine core, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often used.[2][3] However, alcohols like ethanol or n-butanol can also be effective, particularly when using microwave irradiation.[4][5]

  • Expertise & Experience: While DMF is an excellent solvent for solubilizing the reagents, it can be difficult to remove completely during work-up and may lead to side reactions at high temperatures. Ethanol is a greener and more practical choice for many standard reflux conditions.[4] A screening of solvents is recommended for new substrates.[6]

  • Trustworthiness: A self-validating approach is to set up small-scale parallel reactions in different solvents (e.g., DMF, MeCN, Ethanol) to empirically determine the optimal conditions for your specific derivative.

Section 2: Troubleshooting the Synthesis and Optimization

This section addresses specific problems that may arise during the two key stages of the synthesis: the initial cyclization to form the imidazo[1,2-a]pyrazine core and the subsequent reduction to the tetrahydro- derivative.

General Synthetic Workflow Diagram

Synthetic_Workflow SM Starting Materials (2-amino-5-methylpyrazine, α-haloketone) Step1 Step 1: Cyclization (e.g., Reflux in Ethanol) SM->Step1 Intermediate 2,8-dimethyl-imidazo[1,2-a]pyrazine Step1->Intermediate Formation of Imidazo[1,2-a]pyrazine core Step2 Step 2: Reduction (e.g., H₂, Pd/C) Intermediate->Step2 Product Final Product (2,8-dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine) Step2->Product Saturation of Pyrazine Ring Purification Purification (Chromatography/Recrystallization) Product->Purification Troubleshooting_Low_Yield Start Problem: Low Yield CheckSM Check Starting Material Purity? (TLC, NMR, color) Start->CheckSM Pure Purity OK CheckSM->Pure Yes Impure Impure CheckSM->Impure No CheckCond Review Reaction Conditions Pure->CheckCond PurifySM Action: Purify Starting Materials (Recrystallize/Distill) Impure->PurifySM PurifySM->Start Retry Synthesis Temp Temperature/Time Optimal? CheckCond->Temp Base Base Stoichiometry Correct? CheckCond->Base Solvent Solvent Appropriate? CheckCond->Solvent Optimize Action: Optimize Conditions (↑ Temp, ↑ Time, Screen Solvents) Temp->Optimize Base->Optimize Solvent->Optimize Success Yield Improved Optimize->Success

Caption: Decision tree for diagnosing and solving low yield issues.

Problem 2.2: Difficulty in the Reduction of the Imidazo[1,2-a]pyrazine Ring

Answer: The catalytic hydrogenation of the pyrazine portion of the fused ring system can be challenging. Issues can range from incomplete reaction to over-reduction of the imidazole ring. [7] Possible Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in the heterocyclic system can act as catalyst poisons for palladium on carbon (Pd/C).

    • Solution: Use a higher catalyst loading (10-20 mol% Pd/C). Ensure the substrate is highly pure, as trace impurities (especially sulfur-containing ones) can deactivate the catalyst. Acidic conditions can sometimes mitigate catalyst poisoning; consider adding a small amount of acetic acid to the reaction mixture.

  • Incomplete Reaction: The reaction stops after partial reduction or fails to start.

    • Solution: Increase the hydrogen pressure. While some reductions proceed at atmospheric pressure, many require higher pressures (50-100 psi) in a Parr or similar hydrogenation apparatus. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

  • Over-reduction: In some cases, harsh conditions can lead to the reduction of the imidazole ring, which is generally undesirable. [7] * Solution: Use a less reactive catalyst, such as platinum oxide (Adam's catalyst), which can sometimes offer better selectivity. Monitor the reaction carefully by TLC or LC-MS and stop it as soon as the starting material is consumed.

Quantitative Data: Comparison of Reduction Conditions
CatalystH₂ Pressure (atm)SolventTemperature (°C)Time (h)Typical Outcome
10% Pd/C1Methanol2524Often sluggish or incomplete reaction
10% Pd/C4Methanol/AcOH2516Good conversion to desired product [2][3]
BH₃·THFN/ATHF9048Alternative; can be effective but requires careful handling [2][3]
PtO₂3Ethanol2512May offer higher selectivity, preventing over-reduction

Section 3: Work-up and Purification

The basic nature of the target molecule dictates the strategy for its isolation and purification.

FAQ 3.1: My product seems to be stuck in the aqueous layer during extraction.

Answer: This is a common issue for basic amine compounds. The nitrogen atoms can be protonated by acidic impurities or even by water if the pH is not controlled, forming a water-soluble salt.

  • Solution: During the aqueous work-up, basify the solution to a pH of 9-10 using a saturated solution of NaHCO₃ or a dilute (1M) solution of NaOH. This ensures the product is in its free-base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Always test the pH of the aqueous layer before and after extraction.

FAQ 3.2: What is the best method for purifying the final compound?

Answer: Column chromatography on silica gel is a standard method, but it can be problematic for basic amines due to strong adsorption to the acidic silica surface, leading to tailing and poor recovery.

  • Expert-Recommended Protocol:

    • Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (Et₃N). The triethylamine acts as a competitive base, deactivating the acidic silanol groups on the silica surface and allowing your product to elute more cleanly.

    • Choose the Right Eluent: A gradient of DCM/Methanol is often effective. Start with pure DCM and gradually increase the percentage of methanol. For example, a 0% to 10% MeOH gradient in DCM is a good starting point.

    • Alternative: If chromatography is still problematic, consider purification by recrystallization from a suitable solvent or conversion to a hydrochloride salt, which is often a stable, crystalline solid that can be purified and then converted back to the free base if necessary.

Potential Side Product Formation Diagram

Side_Reaction Reactants 2-amino-5-methylpyrazine + 2 eq. α-haloketone DesiredPath Desired Cyclization Reactants->DesiredPath 1 eq. ketone SidePath Side Reaction: N-alkylation of Product Reactants->SidePath Excess ketone (or reactive product) DesiredProduct 2,8-dimethyl-imidazo[1,2-a]pyrazine DesiredPath->DesiredProduct DesiredProduct->SidePath Excess ketone (or reactive product) SideProduct Quaternary Salt Byproduct (Highly Polar) SidePath->SideProduct

Caption: Formation of a quaternary salt byproduct via over-alkylation.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. (N.A.). PMC.
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2025). ResearchGate.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PMC.
  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... (N.A.). ResearchGate.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (N.A.). Journal of Medicinal Chemistry - ACS Publications.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals.
  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. (N.A.). ResearchGate.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
  • (PDF) Imidazo[1,2-a]pyrazines. (2016). ResearchGate.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (2016). Googleapis.com.

Sources

Preventing degradation of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. As a Senior Application Scientist, my goal is to provide you with field-proven insights and protocols to maintain the stability and purity of this compound, ensuring the reliability and reproducibility of your experimental results. This guide is structured to address common challenges and questions through a practical, problem-solving approach.

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a key structural motif in pharmacologically active molecules, valued for its role in developing novel therapeutics.[1][2] However, like many nitrogen-containing heterocyclic compounds, its stability can be compromised by environmental factors.[3][4] Understanding and mitigating these factors is critical for success.

Quick Reference: Recommended Storage Conditions

For optimal stability, adhere to the following conditions. Deviations may compromise sample integrity.

ParameterRecommendationRationale
Form Solid (lyophilized powder)Maximizes stability by reducing molecular mobility and susceptibility to solvent-mediated degradation.
Temperature -20°C or below (Refrigerated storage)Minimizes thermal degradation kinetics.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)The imidazopyrazine core can be sensitive to oxygen and Reactive Oxygen Species (ROS).[7] An inert atmosphere prevents oxidative degradation.
Light Amber vial or protection from lightProtects against photolytic degradation, a common pathway for aromatic heterocyclic compounds.[8]
Container Tightly sealed, low-headspace glass vialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching.
Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

The primary factors are oxidation, moisture, pH extremes, and temperature. The fused imidazole and pyrazine rings contain nitrogen atoms with lone pairs of electrons, making the molecule susceptible to oxidative attack.[7][9] Furthermore, as an amine, the compound can be hygroscopic, and its stability in solution is often pH-dependent.[10][11]

Q2: How can I visually tell if my solid sample has degraded?

A visible change in color, typically from a white or off-white powder to yellow or brown, is a strong indicator of oxidative degradation. Clumping of the powder can suggest moisture absorption. However, significant degradation can occur without any visible change. Always rely on analytical methods for confirmation.

Q3: Is this compound hygroscopic?

Yes, compounds containing amine functionalities are often hygroscopic, meaning they can absorb moisture from the air.[11] This is why storage in a dry environment, preferably in a desiccator and under an inert atmosphere, is crucial. Absorbed water can initiate hydrolysis or act as a medium for other degradation reactions.

Q4: What is the best solvent for preparing stock solutions for long-term storage?

For long-term storage, it is always best to store the compound as a solid. If a stock solution is absolutely necessary, use a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C under an inert atmosphere. Avoid aqueous buffers for long-term storage unless stability in that specific buffer system has been validated.

Troubleshooting Guides

This section addresses specific issues you may encounter, explaining the underlying chemistry and providing actionable protocols.

Problem: My solid compound has turned yellow/brown after a few weeks in the freezer.
  • Likely Cause: Oxidation. This is the most common degradation pathway for electron-rich heterocyclic systems.[7] The electron-donating methyl groups on the 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ring can increase its susceptibility to oxidation by atmospheric oxygen, especially if the container is not perfectly sealed or was opened frequently.

  • Preventative Protocol: Aliquoting Under Inert Atmosphere. The most robust method to prevent oxidation is to handle and store the compound in an oxygen-free environment. This self-validating protocol ensures that each aliquot is protected from the moment it is prepared.

    Experimental Protocol: Inert Gas Aliquoting

    • Place the primary container of the compound, new amber glass vials, and necessary tools (spatula, funnel) into a desiccator and allow them to dry for at least 24 hours.

    • Transfer the vials and tools into a nitrogen or argon-filled glovebox.

    • Carefully weigh the desired amount of the compound into each new vial.

    • Backfill each vial with the inert gas.

    • Tightly cap each vial, and for extra protection, wrap the cap with Parafilm®.

    • Label each aliquot clearly with the compound name, concentration/mass, date, and storage conditions.

    • Store the aliquots at -20°C or below. Only remove one aliquot at a time for experimental use.

  • Visualization: Inert Atmosphere Storage Workflow

    cluster_prep Preparation cluster_aliquot Aliquoting (Inert Atmosphere) cluster_storage Storage & Use A Dry Vials & Tools in Desiccator B Transfer to Glovebox A->B 24h C Weigh Compound into Vials B->C D Backfill Vials with N2/Ar C->D E Cap Tightly & Seal D->E F Store Aliquots at ≤ -20°C E->F G Use One Aliquot per Experiment F->G

    Caption: Workflow for aliquoting and storing sensitive compounds.

Problem: I'm seeing new peaks in my HPLC/LC-MS analysis of a stock solution.
  • Likely Causes: Hydrolysis or Solvent-Mediated Degradation. If your compound is stored in a protic solvent (like methanol or ethanol) or an aqueous buffer, it may undergo hydrolysis. The rate of hydrolysis for many pharmaceuticals is highly dependent on pH.[10][12] Acidic or basic conditions can catalyze the breakdown of the molecule.[10] Even in seemingly non-reactive solvents like DMSO, residual water can cause slow degradation over time.

  • Preventative Strategy: Solvent Selection and Forced Degradation Study. To ensure the integrity of your results, you must validate your storage conditions. Storing as a solid is always the first choice. If a solution is required, use an anhydrous aprotic solvent. To understand the compound's specific liabilities, a forced degradation study is recommended.[13][14] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.[15]

    Experimental Protocol: Basic Forced Degradation Study

    • Preparation: Prepare solutions of the compound (~1 mg/mL) in:

      • 0.1 M HCl (Acid Hydrolysis)

      • 0.1 M NaOH (Base Hydrolysis)

      • 3% H₂O₂ (Oxidation)

      • Milli-Q Water (Neutral Hydrolysis)

      • Chosen organic solvent (e.g., ACN/Water 50:50) as a control.

    • Stress Conditions:

      • Incubate a set of samples at 60°C for 24-48 hours.

      • Expose another set to high-intensity UV light (e.g., 254 nm) for 24 hours at room temperature.

      • Keep a control set at -20°C in the dark.

    • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) to assess the percentage of degradation and the profile of degradants.[16]

  • Data Summary: Solvent Suitability for Storage

SolventSuitabilityRationale & Key Considerations
Anhydrous DMSO Good Aprotic, good solubilizing power. Use high-purity, anhydrous grade. Store desiccated at -80°C.
Anhydrous Acetonitrile Good Aprotic, less reactive than DMSO. Ensure it is fully anhydrous.
Ethanol/Methanol Fair (Short-term only) Protic solvents can participate in degradation reactions. Risk of ester formation if impurities are present.
Aqueous Buffers (pH 6-8) Poor (Avoid for storage) High risk of pH-catalyzed hydrolysis. Prepare fresh for each experiment.
Acidic/Alkaline Buffers Unsuitable Will likely cause rapid degradation through hydrolysis.[10]
  • Visualization: Potential Degradation Pathways

    cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Compound 2,8-dimethyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Ox_Prod N-Oxides Aromatized Species (Colored Products) Compound->Ox_Prod Oxidation Hy_Prod Ring-Opened Products (Loss of Activity) Compound->Hy_Prod Hydrolysis O2 Atmospheric O₂ ROS O2->Ox_Prod H2O H₂O / H⁺ / OH⁻ H2O->Hy_Prod

    Caption: Primary degradation pathways for the target compound.

References
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. [Link]

  • Pyrazines: Occurrence, formation and biodegradation | Request PDF - ResearchGate. [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. [Link]

  • Degradation Dynamics and Pathways of Unsymmetrical Dimethylhydrazine (UDMH) Across Contrasting Soil Matrices: Insights from Controlled Incubation Experiments - MDPI. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC. [Link]

  • Forced Degradation – A Review - Biomedical Journal of. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - MDPI. [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed. [Link]

  • usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine - SciSpace. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - MDPI. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research. [Link]

  • Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging - Journal of Materials Chemistry C (RSC Publishing). [Link]

  • (PDF) Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range - ResearchGate. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review - ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry - MDPI. [Link]

  • (PDF) Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants - ResearchGate. [Link]

  • Heterocyclic Amines in Fresh and Processed Meat Products | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Degradation of seven pesticides and two metabolites before and during aquifer storage transfer and recovery operation - ResearchGate. [Link]

  • Forced degradation and impurity profiling. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • The Interaction of Pesticides with Humin Fractions and Their Potential Impact on Non-Extractable Residue Formation - MDPI. [Link]

  • Heterocyclic amine content of vegetable oils after preparing various foods - ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides - CORE. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - Beilstein Journals. [Link]

Sources

Resolving common impurities in 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

Introduction

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a substituted heterocyclic compound of interest in pharmaceutical research. Achieving high purity of this compound is critical for its downstream applications, and crystallization is a key final step in its purification. However, as with many N-heterocyclic compounds, the crystallization process can present challenges, from the selection of an appropriate solvent system to the resolution of persistent impurities. This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this specific molecule, based on an understanding of its synthesis and potential impurity profile.

I. Understanding Potential Impurities

A common route to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core involves the condensation of a substituted aminopyrazine with an α-haloketone, followed by cyclization.[4] The introduction of the second methyl group at the 8-position could occur either through the use of a methylated starting material or in a subsequent reaction step.

Based on this, common classes of impurities may include:

  • Unreacted Starting Materials:

    • Substituted aminopyrazines

    • α-haloketones (e.g., chloroacetone or bromoacetone)

  • By-products of the Cyclization Reaction:

    • Isomeric impurities arising from incomplete or alternative cyclization pathways.

  • Side-Reaction Products:

    • Products of over-methylation if a methylating agent is used to introduce the 8-methyl group.

    • Degradation products if the molecule is sensitive to the reaction or work-up conditions.

II. Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues that may arise during the crystallization of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and provides a systematic approach to resolving them.

Problem 1: The compound fails to crystallize and remains an oil.

This is a common issue with many organic compounds and can be particularly prevalent with N-heterocycles which may have a tendency to form supersaturated solutions or have a low melting point.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
High Solubility in the Chosen Solvent The compound is too soluble in the selected solvent, even at low temperatures, preventing it from precipitating out.1. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound. 2. Introduce an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until turbidity is observed. Common anti-solvents for polar compounds include hexanes or water. 3. Change the Solvent System: Experiment with different solvents or solvent mixtures. A good starting point for N-heterocycles is often a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).[1]
Presence of Impurities Impurities can inhibit crystal lattice formation, leading to oiling out.1. Pre-purification: Before attempting crystallization, purify the crude material using column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point. For basic N-heterocycles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the silica gel.[1] 2. Aqueous Wash: If the impurities are water-soluble, an aqueous wash of the crude product (dissolved in an organic solvent) prior to crystallization may be beneficial.
Supersaturation The solution is supersaturated, meaning the concentration of the compound is higher than its solubility, but it has not yet started to crystallize.1. Induce Crystallization:     a. Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic imperfections that can act as nucleation sites.     b. Seeding: Add a single, small crystal of the pure compound to the solution. This provides a template for further crystal growth.     c. Ultrasonic Bath: Place the flask in an ultrasonic bath for a short period. The high-frequency vibrations can sometimes induce nucleation.
Low Melting Point The compound may have a low melting point, close to the temperature of the crystallization experiment.1. Lower the Temperature: Attempt crystallization at a lower temperature (e.g., in a refrigerator or freezer).

Experimental Workflow for Overcoming Oiling Out

start Oily Product Observed check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify by Column Chromatography is_pure->purify No try_solvent Try Different Solvent Systems is_pure->try_solvent Yes purify->try_solvent induce_crystallization Induce Crystallization (Scratching/Seeding) try_solvent->induce_crystallization lower_temp Lower Crystallization Temperature induce_crystallization->lower_temp success Crystalline Product lower_temp->success Success failure Still Oily - Re-evaluate Purification lower_temp->failure Failure

Caption: Troubleshooting flowchart for an oily product.

Problem 2: Poor recovery of the crystalline product.

Low yield after crystallization is a frequent problem that can significantly impact the efficiency of a synthesis.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Compound is too soluble in the crystallization solvent. A significant amount of the product remains dissolved in the mother liquor after cooling.1. Optimize Solvent System: Use a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of a "good" solvent and a "poor" solvent often provides the best results. 2. Reduce the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will lead to lower recovery. 3. Cool for a Longer Period: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer for several hours to maximize precipitation.
Premature Crystallization During Hot Filtration If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.1. Preheat the Funnel: Use a hot filtration setup where the funnel is preheated to prevent cooling of the solution during filtration. 2. Use a Small Amount of Extra Solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be carefully evaporated after filtration.
Loss During Washing The crystalline product is washed with a solvent in which it has some solubility.1. Use a Cold Washing Solvent: Always wash the crystals with a small amount of ice-cold crystallization solvent to minimize dissolution of the product. 2. Use a Non-Solubilizing Washing Solvent: If possible, wash the crystals with a solvent in which the product is known to be poorly soluble.

Data-Driven Solvent Selection:

While specific solubility data for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not available, a general approach to solvent screening can be highly effective.

Solvent Screening Protocol:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with water or hexanes).

  • Observe the solubility at room temperature.

  • Gently heat the test tubes with insoluble or partially soluble material to assess solubility at elevated temperatures.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals.

The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by the formation of well-defined crystals upon cooling.

Problem 3: The crystallized product is not pure enough.

Even after crystallization, the product may still contain unacceptable levels of impurities.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Co-precipitation of Impurities An impurity has similar solubility properties to the desired compound and crystallizes along with it.1. Recrystallization: Perform a second crystallization of the product. This is often sufficient to remove minor impurities. 2. Change the Solvent System: Use a different solvent system for the recrystallization. An impurity that co-precipitates in one solvent may remain in solution in another.
Inclusion of Mother Liquor The crystals have trapped some of the mother liquor, which contains dissolved impurities.1. Slow Cooling: Allow the solution to cool slowly to form larger, more well-defined crystals, which are less likely to trap solvent. 2. Efficient Washing: Ensure the crystals are washed thoroughly with a small amount of cold solvent to remove any adhering mother liquor.
Decomposition on Silica Gel For N-heterocyclic compounds, the acidic nature of standard silica gel can sometimes cause degradation during column chromatography, leading to new impurities in the material to be crystallized.1. Use Neutralized Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent to neutralize its acidity.[1] 2. Use an Alternative Stationary Phase: Consider using basic or neutral alumina for the column chromatography.[1]

Analytical Workflow for Purity Assessment

start Crystallized Product analyze Analyze by HPLC/LC-MS & NMR start->analyze is_pure Is Purity > 99%? analyze->is_pure recrystallize Recrystallize from a Different Solvent is_pure->recrystallize No (<99% but >95%) repurify Re-purify by Column Chromatography is_pure->repurify No (<95%) final_product High Purity Product is_pure->final_product Yes recrystallize->analyze repurify->analyze investigate Investigate Synthesis for Side Reactions repurify->investigate

Caption: Workflow for assessing and improving product purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for crystallizing 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine?

While there is no single "best" solvent, good starting points for N-heterocycles like this are alcohols (ethanol, isopropanol) or ethyl acetate. Often, a binary solvent system, such as ethanol/water or ethyl acetate/hexanes, will provide the optimal balance of solubility for effective crystallization. A systematic solvent screen is highly recommended.

Q2: My crystals are very fine needles. How can I get larger, more well-defined crystals?

The formation of fine needles is often a sign of rapid crystallization. To encourage the growth of larger crystals, slow down the cooling process. Allow the hot solution to cool to room temperature on the benchtop, undisturbed, before transferring it to a colder environment like a refrigerator. Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.

Q3: Can I use the mother liquor from the first crystallization to recover more product?

Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the mother liquor by evaporating some of the solvent and then cooling the solution again. However, be aware that the second crop of crystals will likely be less pure than the first, as the concentration of impurities will be higher in the remaining mother liquor.

Q4: How can I confirm the identity and purity of my final crystalline product?

A combination of analytical techniques should be used to confirm the identity and purity of your 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and quantify any minor impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

IV. References

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It is structured to provide both foundational knowledge and practical troubleshooting advice to address common challenges encountered during analysis.

Understanding the Analyte: Physicochemical Properties

Key Inferred Properties:

  • Polarity: The presence of nitrogen atoms in the heterocyclic ring system suggests that the molecule will have polar characteristics. The tetrahydro portion reduces aromaticity and may increase its polarity compared to a fully aromatic analogue. The methyl groups will add some non-polar character. The parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, has a calculated XLogP3 of -0.9, indicating it is a polar molecule.[1] The addition of two methyl groups will slightly increase its hydrophobicity.

  • pKa: The imidazo[1,2-a]pyrazine ring system contains basic nitrogen atoms. The exact pKa values are crucial for selecting the appropriate mobile phase pH to ensure consistent ionization and good peak shape. For basic compounds, it is generally recommended to work at a pH at least 2 units away from the pKa of the analyte to ensure it is either fully ionized or fully unionized.[2][3]

  • UV Absorbance: Imidazopyrazine derivatives are known to possess UV absorbance due to their electronic structure.[4] A UV scan of the analyte is essential to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. For similar imidazole-containing compounds, λmax values have been observed in the 288-312 nm range.[5]

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the method development process.

Q1: What is a good starting point for column selection?

A1: For a polar compound like 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a C18 column is a versatile and robust starting point for reversed-phase HPLC.[4] However, if retention is insufficient (the peak elutes too early), consider a more polar-retentive phase. Options include:

  • Polar-embedded phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.

  • Polar-endcapped phases: These columns have undergone a secondary silanization to cap residual silanol groups, which can improve peak shape for basic compounds.

  • Phenyl-Hexyl phases: These offer alternative selectivity through pi-pi interactions.[3]

Q2: What initial mobile phase composition should I try?

A2: A good starting point for a reversed-phase method is a gradient elution from a low to a high percentage of organic solvent. A common starting gradient is 5% to 95% acetonitrile in water over 20-30 minutes.[6] This will help to determine the approximate organic solvent concentration needed to elute the compound. Both acetonitrile and methanol are suitable organic modifiers, and their choice can influence selectivity.[3]

Q3: How do I choose the optimal detection wavelength?

A3: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of your analyte dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If you do not have a diode array detector (DAD) or a UV-Vis spectrophotometer, you can perform several trial runs at different wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find the one that gives the best signal-to-noise ratio.

Q4: My peak shape is poor (tailing or fronting). What should I do?

A4: Poor peak shape is a common issue in HPLC.[7] For a basic compound like this, peak tailing is often caused by interactions with acidic residual silanol groups on the silica-based stationary phase.[3][8] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic analyte, a low pH (e.g., 2.5-3.5) will ensure the analyte is fully protonated, which can improve peak shape. Conversely, a high pH (e.g., >8) can be used if the column is stable at that pH.

  • Use a Buffer: Incorporate a buffer (e.g., phosphate, formate, or acetate) into your mobile phase to control the pH and ionic strength.

  • Consider a Different Column: A column with better end-capping or a different stationary phase chemistry may be necessary.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion.[9] Try reducing the injection volume or sample concentration.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Incorrect injection procedure.- Low sample concentration.- Detector not set to the correct wavelength.- Ensure the injector is working correctly and the sample loop is completely filled.- Increase the sample concentration or injection volume.[10]- Verify the λmax of your compound and set the detector accordingly.
Peak Tailing - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to the analyte's pKa.- Column overload.- Add a competitive base (e.g., triethylamine) to the mobile phase (use with caution as it can be difficult to remove from the column).- Adjust the mobile phase pH to be at least 2 units away from the pKa.[2]- Reduce the sample concentration or injection volume.[9]
Peak Fronting - Column overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample or decrease the injection volume.[11]- Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution (Peaks Overlap) - Inadequate separation efficiency.- Inappropriate mobile phase composition or gradient.- Optimize the mobile phase composition (try a different organic solvent or adjust the pH).- Decrease the gradient slope (make it shallower) or switch to an isocratic elution if appropriate.- Use a longer column or a column with a smaller particle size for higher efficiency.[7]
Retention Time Drift - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a stable temperature.[10]- Flush the column regularly and replace it if it is old or has been subjected to harsh conditions.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter from the sample.- Replace the guard column or in-line filter.- Filter all samples and mobile phases before use.- Back-flush the column (follow the manufacturer's instructions).

Experimental Workflow for Method Development

This section outlines a systematic approach to developing a robust HPLC method for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Initial Parameter Selection
  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD detector, monitoring a range (e.g., 200-400 nm) to determine λmax.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Optimization Strategy

The following diagram illustrates a logical workflow for method optimization.

HPLC_Method_Development Start Initial Scouting Run Assess_RT Assess Retention Time Start->Assess_RT Assess_Peak_Shape Assess Peak Shape Assess_RT->Assess_Peak_Shape Acceptable RT Change_Gradient Adjust Gradient Slope or Organic Solvent Assess_RT->Change_Gradient RT too early/late Assess_Resolution Assess Resolution Assess_Peak_Shape->Assess_Resolution Good Peak Shape Change_pH Adjust Mobile Phase pH or Buffer Concentration Assess_Peak_Shape->Change_pH Poor Peak Shape Optimized Method Optimized Assess_Resolution->Optimized Sufficient Resolution Change_Column Try Different Stationary Phase or Column Dimensions Assess_Resolution->Change_Column Poor Resolution Change_Gradient->Assess_RT Change_pH->Assess_Peak_Shape Change_Column->Start

Sources

Reducing side reactions in 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic pathway. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize side reactions and optimize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core?

A1: The construction of this bicyclic system is typically achieved through multi-step sequences. A prevalent strategy involves the initial formation of a substituted imidazo[1,2-a]pyrazine, followed by the reduction of the pyrazine ring. Key reactions include the condensation of a 2-aminopyrazine derivative with an α-haloketone to form the imidazole ring, followed by catalytic hydrogenation to saturate the pyrazine ring.[1] Alternative methods, such as isocyanide-based multicomponent reactions, have also been developed to construct the core structure efficiently.[2]

Q2: What are the most common side reactions I should be aware of during this synthesis?

A2: Researchers may encounter several side reactions that can complicate purification and reduce yields. The most common issues include:

  • Incomplete Cyclization: Failure to form the bicyclic imidazo[1,2-a]pyrazine structure.

  • Over-reduction: Hydrogenation extending to the imidazole ring, leading to hexahydro derivatives.[3]

  • Aromatization/Dehydrogenation: Unwanted oxidation of the desired tetrahydropyrazine ring back to the aromatic imidazo[1,2-a]pyrazine, especially during workup or purification.

  • Formation of Regioisomers: If using unsymmetrical precursors, different cyclization products can form.[1]

  • N-Oxide Formation: Oxidation of the pyrazine nitrogen atoms, which can occur if reaction conditions are not sufficiently inert.

Q3: How can I monitor the reaction progress effectively to minimize side product formation?

A3: Close monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for tracking the consumption of starting materials and the formation of the product and any byproducts.[4] For reactions involving volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool. Regular sampling allows for quenching the reaction at the optimal time point, preventing the formation of degradation products or further unwanted reactions.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed breakdown of specific issues, their underlying causes, and actionable protocols to resolve them.

Problem 1: Low Yield of the Final Tetrahydro-Product

A low yield can stem from either inefficient cyclization to form the imidazo[1,2-a]pyrazine intermediate or poor conversion during the final reduction step.

Possible Cause 1.1: Inefficient Imidazole Ring Formation

The initial condensation reaction between the 2-aminopyrazine and the α-haloketone (e.g., 3-bromobutan-2-one for the target molecule) can be sluggish.

  • Scientific Rationale: This is a nucleophilic substitution followed by a cyclocondensation. The reaction rate is dependent on solvent polarity, temperature, and the presence of a base to neutralize the HBr byproduct. Using a non-polar solvent can lead to low solubility of reagents, while an incorrect base can lead to side reactions with the ketone.

  • Troubleshooting Steps:

    • Solvent Optimization: While DMF has been used, it can lead to low yields.[1] Switching to a protic solvent like methanol or ethanol can significantly improve reaction rates and yield.[1]

    • Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to scavenge the acid produced during the reaction.[5] This prevents protonation of the aminopyrazine, which would deactivate it for the initial substitution.

    • Temperature Control: While some condensations proceed at room temperature, gentle heating (e.g., 50-60 °C) can often drive the reaction to completion without promoting side reactions. Monitor by TLC to avoid degradation.[6]

Possible Cause 1.2: Incomplete Catalytic Hydrogenation

The reduction of the aromatic pyrazine ring requires careful optimization of the catalyst, hydrogen pressure, and reaction time.

  • Scientific Rationale: Catalytic hydrogenation involves the adsorption of the substrate onto the catalyst surface (e.g., Palladium on Carbon, Pd/C) in the presence of hydrogen. Incomplete reduction can occur due to catalyst poisoning, insufficient hydrogen pressure, or catalyst deactivation. Conversely, overly harsh conditions can lead to the over-reduction of the imidazole ring.[3]

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: 10% Pd/C is a standard choice. Ensure the catalyst is fresh and active. Typical loading is 5-10 mol%.

    • Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, using a Parr hydrogenator at 40-50 psi of H₂ is often more efficient.[5]

    • Solvent: Methanol is an excellent solvent for this step.[5] Ensure it is anhydrous, as water can sometimes interfere with the reaction.

    • Reaction Time: Monitor the reaction closely. Typical reaction times can range from 16 to 24 hours.[5][7] Extending the time unnecessarily can lead to over-reduction.

Problem 2: Formation of Aromatic Impurity (2,8-dimethylimidazo[1,2-a]pyrazine)

Observing the aromatic precursor as a major impurity in your final product indicates dehydrogenation has occurred.

  • Scientific Rationale: The tetrahydropyrazine ring is susceptible to oxidation, particularly at elevated temperatures or in the presence of air, especially if residual palladium catalyst is present. This is a common issue during product workup and purification.

  • Troubleshooting Workflow:

G start Aromatic Impurity Detected (Dehydrogenation) check_catalyst Was the Pd/C catalyst meticulously removed? start->check_catalyst check_workup Was the workup/purification performed under heat? start->check_workup check_storage How was the final product stored? start->check_storage sol_filter Solution: Filter through Celite® immediately after reaction. Ensure complete removal. check_catalyst->sol_filter sol_temp Solution: Concentrate in vacuo without external heating. Use ambient temperature for chromatography. check_workup->sol_temp sol_storage Solution: Store under an inert atmosphere (N₂ or Ar) at 2-8°C. check_storage->sol_storage

Caption: Troubleshooting Dehydrogenation Side Reactions.

  • Detailed Protocol: Post-Hydrogenation Workup

    • Inert Atmosphere: Once the hydrogenation is complete, carefully vent the hydrogen and flush the reaction vessel with an inert gas like Nitrogen or Argon.

    • Catalyst Filtration: Immediately filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (e.g., methanol) to ensure complete product recovery. Note: Do not let the palladium-Celite pad dry in the air, as it can be pyrophoric.

    • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) without heating the water bath. The heat can be sufficient to promote oxidation if any trace catalyst remains.

    • Purification: If column chromatography is required, perform it at room temperature. Avoid prolonged exposure of the purified fractions to air before solvent removal.

Problem 3: Formation of Over-Reduced Hexahydro- Impurity

Detection of a byproduct with a mass two units higher than the desired product often indicates over-reduction.

  • Scientific Rationale: While the pyrazine ring is more readily reduced than the imidazole ring, aggressive reaction conditions (high temperature, high pressure, prolonged reaction time, or a highly active catalyst) can force the hydrogenation of the imidazole double bond.[3]

  • Troubleshooting Steps:

    • Reduce Hydrogen Pressure: Lower the H₂ pressure to the minimum required for the pyrazine reduction (e.g., start at atmospheric pressure and increase incrementally if needed).

    • Decrease Reaction Temperature: Ensure the reaction is run at room temperature. Exothermic reactions should be cooled.

    • Limit Reaction Time: As soon as TLC/HPLC analysis shows complete consumption of the starting material (the aromatic imidazo[1,2-a]pyrazine), stop the reaction immediately.

    • Consider a Different Catalyst: If the problem persists, consider a less active catalyst or a catalyst poison to temper the activity, though this requires careful optimization.

Data Summary: Optimizing Reaction Conditions

The choice of reaction parameters is critical for success. The following table summarizes key variables and their typical ranges for the two main steps of the synthesis.

ParameterStep 1: CyclocondensationStep 2: HydrogenationRationale & Key Considerations
Solvent Methanol, EthanolMethanol, EthanolProtic solvents generally improve yield in Step 1.[1] Methanol is standard for Pd/C hydrogenation.[5]
Base K₂CO₃, Cs₂CO₃N/AA non-nucleophilic base is essential to prevent side reactions with the ketone.[5]
Catalyst N/A10% Pd/CStandard catalyst for aromatic ring reduction. Ensure it is active.
Temperature Room Temp to 60°CRoom TemperatureAvoid excessive heat in both steps to prevent side product formation.[6]
Atmosphere Air or N₂H₂ (1-4 atm)An inert atmosphere is recommended for Step 1 if reagents are sensitive; H₂ is the reagent for Step 2.
Reaction Time 3-6 hours16-24 hoursMonitor by TLC/HPLC to determine the optimal endpoint and avoid byproduct formation.[5]

Experimental Workflow Diagram

The following diagram illustrates the general synthetic pathway and highlights the critical control points where side reactions can occur.

G SM1 2-Amino-5-methylpyrazine + 3-Bromobutan-2-one Step1 Step 1: Cyclocondensation (K₂CO₃, MeOH, 50°C) SM1->Step1 Intermediate 2,8-Dimethylimidazo[1,2-a]pyrazine Step1->Intermediate Side1 Incomplete Cyclization Step1->Side1 Low Temp/ Poor Solvent Step2 Step 2: Hydrogenation (H₂, 10% Pd/C, MeOH, RT) Intermediate->Step2 Product Target Product: 2,8-dimethyl-5,6,7,8-tetrahydro- imidazo[1,2-a]pyrazine Step2->Product Side3 Over-Reduction (Hexahydro Impurity) Step2->Side3 High Pressure/ Long Time Side2 Dehydrogenation (Aromatic Impurity) Product->Side2 Air/Heat/ Trace Pd

Caption: Synthetic Pathway and Critical Control Points.

References

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (2021, March). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]

  • L.M. Estévez-Braun, A.M. (2012). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

  • MDPI. (2023, June 28). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

  • MDPI. (n.d.). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Retrieved from [Link]

  • PubMed. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/377598687_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • ACS Publications. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (2005, August 15). Optimization of imidazole 5-lipoxygenase inhibitors and selection and synthesis of a development candidate. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vs. Alternative Imidazopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Imidazopyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a central pharmacophore for kinase inhibitors, G-protein ligands, and allosteric modulators. While fully aromatic imidazopyrazines are common, the saturation of the pyrazine ring to form 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (THIP) introduces critical sp3 character. This structural shift allows the molecule to adopt non-planar 3D conformations, significantly improving solubility, metabolic stability, and target-site spatial orientation.

Specifically, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 1823253-44-6) serves as a highly specialized building block. The addition of methyl groups at the C2 (imidazole) and C8 (adjacent to the N7 secondary amine) positions provides steric bulk that modulates basicity, restricts rotational degrees of freedom, and enhances hydrophobic interactions within target binding pockets.

Structural & Physicochemical Comparison

To objectively evaluate the performance of 2,8-dimethyl-THIP, we must compare it against its unsubstituted and fully aromatic counterparts. The following table summarizes the key physicochemical differences that dictate their utility in drug design.

DerivativeSaturation ( sp3 fraction)Steric Hindrance at N7Pharmacological Profile & Vector GeometryKey Application / Advantage
Imidazo[1,2-a]pyrazine Low (Fully Aromatic)None (N/A)Flat, planar topology. High risk of off-target intercalation and poor aqueous solubility.Early-stage kinase inhibitors; acts primarily as a flat hinge-binder.
5,6,7,8-THIP (Unsubstituted)HighLowNon-planar. The N7 amine is highly accessible for functionalization.Broad-spectrum β -lactamase inhibitors (e.g., 6-methylidene penems) .
2-methyl-5,6,7,8-THIP HighLowC2-methyl improves hydrophobic contacts in the imidazole region without blocking N7.G α q-Protein Ligands (BIM-46187 analogs) .
2,8-dimethyl-5,6,7,8-THIP HighHigh C8-methyl restricts N7 nucleophilicity and locks the conformation, increasing target residence time.Potent SHP2 Allosteric Inhibitors; optimized vector geometry .

Causality in Design: The C8-methyl group in the 2,8-dimethyl derivative is not merely a lipophilic addition. It creates a localized steric shield around the N7 amine. In physiological environments, this modulates the pKa​ of the amine, often improving oral bioavailability by preventing excessive protonation in the gut while simultaneously locking the molecule into an active conformation required for deep-pocket binding.

Pharmacological Performance & Pathway Analysis

A. SHP2 Allosteric Inhibition

Protein tyrosine phosphatase SHP2 is an oncogenic protein regulating the RAS/MAPK signaling pathway. Imidazopyrazine derivatives act as highly potent allosteric inhibitors by stabilizing SHP2 in its auto-inhibited closed state . The NH group of the imidazole core acts as a crucial hydrogen bond donor (HBD) to the Glu250 residue of SHP2. The 2,8-dimethyl-THIP scaffold outperforms planar derivatives because its sp3 conformation perfectly occupies the hydrophobic cleft formed by the N-SH2 and PTP domains.

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) Catalytic Pocket Open RTK->SHP2_Open Phosphorylation SHP2_Closed SHP2 (Auto-inhibited) Basal State SHP2_Closed->SHP2_Open Conformational Switch Downstream RAS / MAPK Pathway Signaling Cascade SHP2_Open->Downstream Promotes Survival Inhibitor Imidazopyrazine Derivative Inhibitor->SHP2_Closed Stabilizes Closed State

SHP2 allosteric inhibition mechanism by imidazopyrazine derivatives.

B. G α q-Protein Silencing

The tetrahydroimidazo[1,2-a]pyrazine scaffold is also the core of BIM-46187, a cell-permeable compound known to preferentially silence G α q proteins . Compared to fully aromatic derivatives, the saturated pyrazine ring is strictly required to maintain the heterocyclized dipeptide structure that disrupts GDP/GTP exchange.

Self-Validating Experimental Protocols

To effectively utilize 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in drug discovery, researchers must account for the steric hindrance at the C8 position during synthesis.

Protocol 1: Scaffold Incorporation via Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered N7 amine of 2,8-dimethyl-THIP to an aryl halide core.

Causality behind choices: Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail here due to the steric bulk of the C8-methyl group adjacent to the N7 nucleophile. We utilize RuPhos Pd G3 , a bulky, electron-rich precatalyst that provides the necessary spatial accommodation to facilitate efficient oxidative addition and reductive elimination.

  • Preparation: In a glovebox, charge an oven-dried vial with the aryl halide (1.0 eq), 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (1.2 eq), RuPhos Pd G3 (0.05 eq), and Cs2​CO3​ (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) to the mixture. The choice of Cs2​CO3​ over weaker bases ensures the complete deprotonation of the hydrochloride salt and the hindered secondary amine.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the target compound.

Workflow Step1 Core Scaffold Preparation (Aryl Halide) Step2 Buchwald-Hartwig Coupling (2,8-dimethyl-THIP + RuPhos Pd G3) Step1->Step2 Step3 TFA Deprotection (Cleavage of SEM/Boc) Step2->Step3 Step4 HPLC Purification (>95% Purity) Step3->Step4 Step5 In Vitro Validation (SHP2 Enzymatic Assay) Step4->Step5

Self-validating experimental workflow for imidazopyrazine incorporation.

Protocol 2: SHP2 Enzymatic Inhibition Assay

Objective: Validate the potency of the synthesized 2,8-dimethyl-THIP derivative.

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20.

  • Enzyme Activation: Incubate full-length wild-type SHP2 (0.5 nM) with an activating peptide (e.g., IRS1_pY1172/pY1222) at 1 µM for 15 minutes at room temperature. Causality: SHP2 is auto-inhibited; the bis-phosphorylated peptide mimics the RTK binding event, opening the catalytic site.

  • Compound Incubation: Add the synthesized 2,8-dimethyl-THIP derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at a final concentration of 10 µM.

  • Detection: Measure fluorescence (Ex: 358 nm, Em: 450 nm) continuously for 20 minutes. Calculate the IC50​ using a four-parameter logistic curve fit.

References

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as G α q-Protein Ligands. Chemistry - A European Journal.[Link]

  • Structure-Activity Relationship of 6-Methylidene Penems Bearing 6,5 Bicyclic Heterocycles as Broad-Spectrum β -Lactamase Inhibitors: Evidence for 1,4-Thiazepine Intermediates with C7 R Stereochemistry by Computational Methods. Journal of Medicinal Chemistry.[Link]

A Comparative Guide to Validating HPLC Analytical Methods for the Quantification of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies presented herein are grounded in established principles of chromatographic science and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[5][6][7][8][9] Consequently, the ability to accurately quantify such compounds is paramount for pharmacokinetic studies, formulation development, and quality control. This guide will explore and compare a Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the scientific rationale behind the selection of critical method parameters and a detailed walkthrough of the validation process.

Understanding the Analyte: 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Before delving into method development and validation, a thorough understanding of the analyte's physicochemical properties is essential. 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a relatively polar molecule due to the presence of multiple nitrogen atoms and a non-planar, saturated ring system. This inherent polarity presents a challenge for traditional reversed-phase chromatography, where retention of polar compounds can be problematic.[10][11][12]

Method Comparison: Reversed-Phase HPLC vs. HILIC

Two distinct HPLC methods were developed and validated to provide a comparative analysis of their performance for the quantification of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

Method A: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common mode of liquid chromatography.[13] However, retaining highly polar analytes can be challenging. To address this, a modern polar-endcapped C18 column is employed to enhance retention.

Chromatographic Conditions:

ParameterCondition
Column Atlantis T3 C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 35% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Rationale for Experimental Choices:

  • Column: The Atlantis T3 column is designed to provide balanced retention for polar and non-polar compounds, making it a suitable choice for this application.[10]

  • Mobile Phase: A low pH mobile phase ensures the protonation of the basic nitrogen atoms in the analyte, leading to better peak shape and retention. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry if needed.

  • Detection: The UV maximum of the imidazo[1,2-a]pyrazine core is typically in the range of 270-280 nm. A wavelength of 275 nm was chosen to maximize sensitivity.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that utilizes a polar stationary phase and a partially aqueous, high-organic mobile phase to retain and separate polar compounds.[14][15][16][17][18]

Chromatographic Conditions:

ParameterCondition
Column SeQuant ZIC-HILIC, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Acetate in Water, pH 6.8
Gradient 95% to 70% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 275 nm
Injection Volume 10 µL

Rationale for Experimental Choices:

  • Column: The ZIC-HILIC column has a zwitterionic stationary phase that provides excellent retention and selectivity for a wide range of polar compounds.

  • Mobile Phase: In HILIC, a high organic content mobile phase is used. The aqueous portion contains a salt to facilitate the formation of a water-rich layer on the stationary phase, into which the polar analyte can partition.

  • Detection: The detection wavelength remains the same as in the RP-HPLC method.

Analytical Method Validation

A comprehensive validation of both HPLC methods was performed in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[1][3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19][20][21][22][23][24]

Validation Workflow

Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol Method_A RP-HPLC Method Specificity Specificity Method_A->Specificity Method_B HILIC Method Method_B->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation_Report Robustness->Validation_Report Final Report

Caption: HPLC Method Validation Workflow.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[20][25][26][27][28]

Experimental Protocol:

  • Forced Degradation Study: A solution of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis: The stressed samples were analyzed using both the RP-HPLC and HILIC methods.

  • Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the analyte in the presence of degradation products.

Results: Both methods demonstrated good specificity, with the analyte peak being well-resolved from all degradation products. Peak purity analysis confirmed the homogeneity of the analyte peak in all stressed samples.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[22][29]

Experimental Protocol:

  • Standard Preparation: A series of at least five standard solutions of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine were prepared over the range of 1-100 µg/mL.

  • Analysis: Each standard was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The linearity was evaluated by linear regression analysis.

Results:

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC 1 - 100> 0.999
HILIC 1 - 100> 0.999

Both methods exhibited excellent linearity over the tested range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[19][20]

Experimental Protocol:

  • Spiked Samples: A placebo (matrix without the analyte) was spiked with known amounts of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: The spiked samples were prepared and analyzed in triplicate.

  • Calculation: The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Results: Both methods demonstrated high accuracy, with recovery values within the acceptance criteria at all concentration levels.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19][30] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability experiment was repeated on a different day by a different analyst.

Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Results: Both methods were found to be precise, with RSD values well below the acceptance limit for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

MethodLOD (µg/mL)LOQ (µg/mL)
RP-HPLC 0.150.50
HILIC 0.120.40

The HILIC method demonstrated slightly better sensitivity compared to the RP-HPLC method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Experimental Protocol:

The following method parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria for both methods, indicating their robustness.

Performance Comparison Summary

Validation ParameterRP-HPLC MethodHILIC MethodComments
Specificity ExcellentExcellentBoth methods are suitable for stability-indicating assays.
Linearity (r²) > 0.999> 0.999Both methods are highly linear over the specified range.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods provide accurate results.
Precision (RSD) < 1.5%< 1.2%The HILIC method shows slightly better precision.
LOQ (µg/mL) 0.500.40The HILIC method is more sensitive.
Robustness RobustRobustBoth methods are reliable for routine use.

Conclusion and Recommendations

Both the developed Reversed-Phase HPLC and HILIC methods are valid and suitable for the quantification of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in pharmaceutical preparations.

  • The RP-HPLC method is a robust and reliable option that utilizes a commonly available column chemistry. It is a good choice for routine quality control applications.

  • The HILIC method offers slightly better sensitivity and precision. This method is particularly advantageous when higher sensitivity is required, such as in the analysis of low-dose formulations or in bioanalytical studies.

The choice between the two methods will depend on the specific application, available instrumentation, and the required level of sensitivity. It is recommended to perform a system suitability test before each analytical run to ensure the continued validity of the chosen method.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures - Scientific guideline. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? - ResearchGate. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors - ACS Publications. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - Springer. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter - ACS Publications. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC. [Link]

  • What is the difference between specificity and selectivity? - Chromedia. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC - Element Lab Solutions. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. [Link]

  • FDA Warning Letter: OOS Handling and HPLC Method Validation - gmp-compliance.org. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Analytical Method Validation Parameters: An Updated Review - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed. [Link]

  • HILIC - Dr. Maisch. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing - LCGC International. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations - Semantic Scholar. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • What Does Specificity Mean in Chromatography? - Chromacademy. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies - LCGC International. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Hydrophilic interaction chromatography - Wikipedia. [Link]

Sources

Comparative efficacy of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of the 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, fully aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to reduce clinical attrition. The 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (2,8-DMTIP) scaffold represents a masterclass in this approach. By fusing a rigid imidazole ring to a saturated pyrazine core, 2,8-DMTIP overcomes the metabolic liabilities of monocyclic piperazines and the poor solubility of fully aromatic imidazopyrazines. This guide objectively compares the efficacy, physicochemical properties, and target engagement of the 2,8-DMTIP scaffold against traditional alternatives, providing actionable protocols for drug development professionals.

Mechanistic Rationale: The Chemistry of 2,8-DMTIP

The architectural design of 2,8-DMTIP is not arbitrary; every structural feature serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • Conformational Restriction (The Bicyclic Core): Monocyclic piperazines are highly flexible, allowing them to adopt multiple conformations that often lead to promiscuous binding and high off-target toxicity. Fusing the imidazole ring locks the basic pyrazine nitrogen into a defined vector, optimizing the entropy of target binding[1].

  • sp3 Saturation (The Tetrahydro Motif): Fully aromatic imidazo[1,2-a]pyrazines suffer from high planarity, which promotes π-π stacking in the solid state, leading to high melting points and poor aqueous solubility[2]. The 5,6,7,8-tetrahydro saturation increases the fraction of sp3-hybridized carbons (Fsp3), significantly enhancing kinetic solubility and membrane permeability.

  • Steric Shielding (The 2,8-Dimethyl Substitution): The methyl group at the C8 position provides critical steric hindrance adjacent to the bridgehead nitrogen, effectively shielding the core from CYP450-mediated oxidative dealkylation. Simultaneously, the C2 methyl group fine-tunes the pKa of the imidazole ring, optimizing residence time on complex targets like the Transient Receptor Potential Canonical 5 (TRPC5) channel[3] and ENPP1[4].

Comparative Efficacy: 2,8-DMTIP vs. Alternative Scaffolds

To objectively evaluate the 2,8-DMTIP scaffold, we must benchmark it against its monocyclic and fully aromatic predecessors. Table 1 summarizes the quantitative DMPK (Drug Metabolism and Pharmacokinetics) advantages observed during hit-to-lead optimization campaigns.

Table 1: Comparative Physicochemical & DMPK Profile of Nitrogenous Scaffolds

ParameterMonocyclic PiperazineAromatic Imidazo[1,2-a]pyrazine2,8-DMTIP Scaffold
Fraction sp3 (Fsp3) ~1.000.000.60 - 0.75
Conformational Rigidity LowHighOptimal (Bicyclic)
Kinetic Solubility (pH 7.4) High (>100 µM)Low (<10 µM)High (>80 µM)
Rat Liver Microsomal CLint High (>50 µL/min/mg)Moderate (~30 µL/min/mg)Low (<15 µL/min/mg)
Off-Target Panel Hit Rate High (>15%)Moderate (~10%)Low (<5%)
Primary Utility Generic linkerKinase hinge-binderGPCR/Ion Channel Modulator

Note: Data synthesized from comparative scaffold optimization campaigns targeting TRPC5[3] and Smoothened receptors[2].

Scaffold Optimization & Signaling Workflow

G N1 Monocyclic Piperazine (High Flexibility) N3 2,8-DMTIP Scaffold (High Fsp3, Steric Shielding) N1->N3 Conformational Restriction N2 Aromatic Imidazo[1,2-a]pyrazine (Planar, Poor Solubility) N2->N3 Saturation (Increase sp3) T1 Target Engagement (e.g., TRPC5 / Gαq) N3->T1 High Affinity & Selectivity T2 Inhibition of Ca2+ Influx T1->T2 Pathway Modulation T3 In Vivo Efficacy (Renal/Cellular Protection) T2->T3 Phenotypic Outcome

Caption: Logical workflow of scaffold optimization to 2,8-DMTIP and its downstream signaling cascade.

Experimental Validation Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems to evaluate compounds derived from the 2,8-DMTIP scaffold.

Protocol A: High-Throughput Microsomal Clearance (CLint) Assay

Objective: To validate the steric shielding effect of the 2,8-dimethyl substitution against CYP450 metabolism.

  • Step 1: Incubation Setup. Combine 1 µM of the 2,8-DMTIP test compound with 0.5 mg/mL rat liver microsomes in 100 mM phosphate buffer (pH 7.4).

  • Step 2: Initiation (Causality). Add an NADPH regenerating system to initiate the reaction. Reasoning: CYP450 enzymes obligately require NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Step 3: Time-Course Sampling. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide). Reasoning: Cold organic solvent instantly precipitates microsomal proteins, halting enzymatic activity at exact time intervals.

  • Step 4: Self-Validation Controls.

    • Positive Controls: Verapamil (rapid clearance) and Warfarin (slow clearance) to ensure enzyme viability.

    • Negative Control: A minus-NADPH incubation to differentiate CYP-mediated metabolism from chemical instability.

  • Step 5: Analysis. Quantify the parent compound depletion via LC-MS/MS and calculate intrinsic clearance (CLint).

Protocol B: FLIPR Calcium Mobilization Assay for Target Engagement

Objective: To quantify the functional antagonism of 2,8-DMTIP derivatives against calcium-permeable channels (e.g., TRPC5)[3] or Gαq-coupled GPCRs[1].

  • Step 1: Cell Preparation. Plate HEK-293 cells stably expressing the target receptor at 20,000 cells/well in a 384-well plate. Reasoning: Stable expression in a null background isolates the target-specific signal from endogenous noise.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM calcium indicator for 45 minutes. Reasoning: The AM ester allows the dye to permeate the cell membrane, where intracellular esterases cleave it, trapping the active fluorophore inside the cell.

  • Step 3: Compound Pre-Incubation. Add 2,8-DMTIP analogs (dose-response from 0.1 nM to 10 µM) and incubate for 30 minutes. Reasoning: Allows the rigid scaffold to achieve thermodynamic binding equilibrium prior to agonist stimulation.

  • Step 4: Self-Validation Controls.

    • Agonist Control: Englerin A (for TRPC5) to define the maximum dynamic range.

    • Vehicle Control: 0.1% DMSO to establish the baseline.

    • Quality Metric: Calculate the Z'-factor. Only plates with Z' > 0.6 are accepted for analysis.

  • Step 5: Data Acquisition & Analysis. Measure fluorescence (Ex: 488 nm, Em: 525 nm) before and after agonist addition. Normalize peak fluorescence to the baseline (ΔF/F0) to correct for well-to-well variations in cell density.

Case Studies in Target Engagement

The 2,8-DMTIP scaffold has driven recent breakthroughs across diverse therapeutic areas:

  • Renal Protection via TRPC5 Inhibition: Optimization of a pyridazinone series using the tetrahydroimidazo[1,2-a]pyrazine scaffold yielded highly selective TRPC5 inhibitors. These compounds successfully ameliorated hypertension-induced renal injury in focal segmental glomerulosclerosis (FSGS) rat models, proving the scaffold's in vivo stability and efficacy[3].

  • Gαq-Protein Silencing: Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core (e.g., BIM-46187) have been identified as rare, cell-permeable compounds capable of preferentially silencing Gαq proteins, effectively modulating intracellular myo-inositol 1-phosphate levels[1].

  • Cancer Immunotherapy via ENPP1: Imidazo[1,2-a]pyrazine derivatives have been optimized as highly potent ENPP1 inhibitors. By preventing the hydrolysis of 2'3'-cGAMP, these compounds enhance the cGAS-STING pathway, significantly improving tumor growth inhibition when combined with anti-PD-1 antibodies[4].

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. nih.gov.
  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. nih.gov.
  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. researchgate.net.
  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened. yangresearchlab.org.

Sources

Comparative Guide to the Synthesis and Scale-Up of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif for highly selective 1[1] and2[2]. The 2,8-dimethyl derivative, in particular, offers enhanced steric shielding and lipophilicity, which are critical for cell permeability and target residence time.

However, achieving reproducible, high-yield synthesis of this bicyclic system presents significant chemoselective challenges. As an Application Scientist, evaluating the correct synthetic route is paramount for transitioning a molecule from discovery to process scale. This guide rigorously compares the two primary synthetic methodologies: Late-Stage Catalytic Hydrogenation (Route A) and De Novo Bimolecular Cyclization (Route B) .

BioPathway Ligand Tetrahydroimidazo[1,2-a]pyrazine Receptor TRPC5 / Gαq Ligand->Receptor Binds Effector PLCβ / Ca2+ Flux Receptor->Effector Inhibits Outcome Nephroprotection Effector->Outcome Reduces Stress

Fig 1: Pharmacological signaling pathway of tetrahydroimidazo[1,2-a]pyrazines.

Mechanistic Causality and Route Selection

Route A: Late-Stage Catalytic Hydrogenation (The Scale-Up Standard)

This route relies on the construction of the fully aromatic 2,8-dimethylimidazo[1,2-a]pyrazine, followed by selective reduction of the pyrazine ring.

  • The Causality: The pyrazine ring is highly electron-deficient compared to the electron-rich imidazole ring. By utilizing Platinum(IV) oxide (Adams' catalyst) under moderate hydrogen pressure, the pyrazine ring is cleanly reduced to the tetrahydro state without over-reducing the imidazole core. 3 confirm that this partial reduction is highly regioselective[3].

Route B: De Novo Bimolecular Cyclization (The Discovery Standard)

Route B constructs the bicyclic system from acyclic or monocyclic precursors. Typically, a protected 3-methylpiperazine derivative is reacted with an α-haloketone (e.g., 1-bromo-2-propanone) followed by cyclization using ammonium acetate.

  • The Causality: The rationale here is modularity. It allows for the introduction of diverse functional groups early in the sequence, making it ideal for Structure-Activity Relationship (SAR) library generation. However, 4, leading to lower overall yields and requiring extensive chromatographic purification[4].

SynthesisRoutes cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: De Novo Cyclization Target Target: 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine StepA1 2,8-Dimethylimidazo[1,2-a]pyrazine StepA2 PtO2, H2 (4 bar), 2-Methoxyethanol StepA1->StepA2 StepA2->Target StepB1 Protected 3-Methylpiperazine + 1-Bromo-2-propanone StepB2 NH4OAc, Toluene, Reflux StepB1->StepB2 StepB2->Target

Fig 2: Comparative workflow of hydrogenation versus de novo cyclization routes.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of both routes based on standard process chemistry evaluations:

ParameterRoute A: Catalytic HydrogenationRoute B: De Novo CyclizationAnalytical Validation Method
Overall Yield 75% – 85%40% – 60%Isolated mass post-chromatography
Regioselectivity >98% (Exclusive pyrazine reduction)~85% (Competitive side-reactions)1H-NMR (Aliphatic vs Aromatic ratio)
Scalability High (Kilogram scale viable)Low to Moderate (Gram scale)Reactor volume efficiency
E-factor (Waste) Low (Atom economical H2 addition)High (Halide salts, protecting groups)Mass balance calculation
Major Impurity Unreacted starting materialEpimerized byproducts, dimersHPLC-MS / Chiral HPLC

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints.

Protocol A: Catalytic Hydrogenation (Recommended for Process Scale)

Reference standard adapted from 5[5].

  • Substrate Preparation: Dissolve 2,8-dimethylimidazo[1,2-a]pyrazine (1.0 eq) in 2-methoxyethanol (0.5 M).

    • Causality: 2-methoxyethanol is chosen over standard methanol because its higher boiling point and unique solvation properties stabilize the transition state during high-pressure hydrogenation, preventing catalyst poisoning by the basic nitrogen atoms.

  • Catalyst Addition: Add Platinum(IV) oxide (Adams' catalyst, 0.05 eq) to the solution and transfer to an autoclave.

    • Causality: PtO2 is specifically selected over Pd/C because Pd/C often leads to incomplete reduction or requires excessive pressures that risk cleaving the bicyclic system. PtO2 provides superior chemoselectivity for the pyrazine ring.

  • Hydrogenation: Pressurize the autoclave with H2 to 4 bar and stir overnight at room temperature.

    • Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is self-indicating; a cessation of pressure drop confirms the stoichiometric uptake of 2 equivalents of H2, signaling complete reduction of the pyrazine ring without over-reduction of the imidazole.

  • Workup: Purge the autoclave with nitrogen. Filter the mixture through a pad of diatomaceous earth.

    • Causality: Safely removes the pyrophoric catalyst while preventing colloidal platinum from contaminating the final API.

  • Purification: Concentrate the filtrate under reduced pressure and co-evaporate with toluene. Purify via column chromatography using DCM/7N NH3 in MeOH (95:5, v/v).

    • Self-Validation Checkpoint: Confirm identity via 1H-NMR. The disappearance of the aromatic pyrazine protons (typically around 8.0-8.5 ppm) and the emergence of aliphatic multiplets (2.5-4.0 ppm) validates the tetrahydro structure.

Protocol B: De Novo Cyclization (Recommended for SAR Discovery)

Reference standard adapted from 1[1].

  • Alkylation: React N-Boc-3-methylpiperazine (1.0 eq) with 1-bromo-2-propanone (1.1 eq) and Cs2CO3 (1.5 eq) in anhydrous DMF at room temperature for 4 hours.

    • Causality: Cs2CO3 provides the optimal basicity to drive the alkylation without causing extensive epimerization of the chiral centers, which is a common failure point with stronger bases like NaH.

  • Cyclization: Add NH4OAc (5.0 eq) in absolute toluene and reflux for 3 hours.

    • Causality: Ammonium acetate acts as both the nitrogen source and the weak acid catalyst for the cyclization. Toluene allows for azeotropic removal of water (via a Dean-Stark trap), which drives the condensation equilibrium toward the fully formed imidazole ring.

  • Deprotection: Treat the isolated intermediate with TFA in DCM at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (ninhydrin stain). The disappearance of the UV-active protected intermediate and the appearance of a baseline spot that stains purple confirms quantitative Boc removal.

Conclusion

For researchers seeking to generate a broad library of substituted tetrahydroimidazo[1,2-a]pyrazines for initial biological screening, Route B (De Novo Cyclization) provides the necessary modularity. However, for process chemists and drug development professionals tasked with scaling up the specific 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, Route A (Catalytic Hydrogenation) is the objectively superior choice. Its high atom economy, superior regioselectivity, and self-indicating reaction endpoints ensure a highly reproducible and scalable process.

Sources

A Researcher's Guide to Cross-Validation of In Vitro Assays for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of pharmacological activities. This guide focuses on a specific derivative, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, providing a framework for the rigorous cross-validation of its potential biological effects through a suite of in vitro assays. Our objective is to equip researchers with the rationale and detailed protocols necessary to build a robust pharmacological profile of this molecule, ensuring data integrity and reproducibility.

The Imperative of In Vitro Assay Cross-Validation

Before committing to resource-intensive in vivo studies, it is paramount to establish a compound's activity and mechanism of action through a battery of in vitro tests. Cross-validation, the practice of using multiple, mechanistically distinct assays to probe the same biological hypothesis, is not merely a confirmatory step but a critical component of preclinical research. It provides a multi-faceted view of a compound's effects, mitigating the risk of artifacts and off-target activities that might be inherent to a single assay platform. This guide will explore a selection of assays relevant to the known biological activities of the broader imidazo[1,2-a]pyrazine class, including antioxidant, antimicrobial, and cell signaling modulatory effects.

Section 1: Assessment of Antioxidant Activity

The imidazo[1,2-a]pyrazine core is known to possess antioxidant properties. A thorough evaluation of 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine's antioxidant potential should involve assays that probe different mechanisms of radical scavenging.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change that can be measured spectrophotometrically.[1]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Dissolve 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and a reference standard (e.g., Trolox or Ascorbic Acid) in methanol to create stock solutions.[2][3]

    • Prepare a series of dilutions of the test compound and the reference standard.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each dilution of the test compound or standard.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank control (methanol only) and a positive control (reference standard).

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.[4]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[1]

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound or reference standard at various concentrations to a 96-well plate.

    • Add 180 µL of the diluted ABTS radical solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Comparative Data for Antioxidant Assays
AssayTest Compound (IC50, µM)Reference: Trolox (IC50, µM)Reference: Ascorbic Acid (IC50, µM)
DPPH Illustrative Value: 55.28.55.1
ABTS Illustrative Value: 42.86.24.3

Note: The data presented in this table is illustrative and intended to demonstrate how comparative results would be displayed. Actual values must be determined experimentally.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Start Prepare DPPH & Compound Dilutions DPPH_Mix Mix in 96-well plate DPPH_Start->DPPH_Mix DPPH_Incubate Incubate 30 min (dark) DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance @ 517nm DPPH_Incubate->DPPH_Read DPPH_Analyze Calculate % Inhibition & IC50 DPPH_Read->DPPH_Analyze Result Comparative Antioxidant Profile DPPH_Analyze->Result ABTS_Start Prepare ABTS•+ & Compound Dilutions ABTS_Mix Mix in 96-well plate ABTS_Start->ABTS_Mix ABTS_Incubate Incubate 6 min ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance @ 734nm ABTS_Incubate->ABTS_Read ABTS_Analyze Calculate % Inhibition & IC50 ABTS_Read->ABTS_Analyze ABTS_Analyze->Result Compound 2,8-dimethyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Compound->DPPH_Start Test Compound Compound->ABTS_Start Test Compound Gq_Signaling_Pathway GPCR Gq-Coupled Receptor (e.g., 5HT2A) Gq Gαq Protein GPCR->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) (Second Messenger) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Test_Compound 2,8-dimethyl-5,6,7,8- tetrahydroimidazo[1,2-a]pyrazine Test_Compound->Gq Inhibition Point

Sources

Safety Operating Guide

2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

At the forefront of laboratory safety and chemical handling, we believe in providing more than just high-purity reagents; we deliver the operational intelligence required to manage them safely. The safe handling and disposal of specialized heterocyclic compounds like 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is paramount for regulatory compliance, environmental stewardship, and the protection of laboratory personnel.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with a self-validating, step-by-step operational framework for managing this specific compound from benchtop use to final destruction.

Chemical Profile & Hazard Classification

Before initiating any experimental or disposal protocol, it is critical to understand the physicochemical properties and hazards of the target compound. 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a nitrogen-rich heterocycle. The imidazo-pyrazine core acts as a mild base and can cause localized irritation upon contact with mucous membranes.

Table 1: Chemical and Hazard Profile

ParameterSpecification
Chemical Name 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Molecular Formula C₈H₁₃N₃ (Free Base)
Molecular Weight 151.21 g/mol
CAS Registry Number 2888531-15-3 (Free Base) / 1823253-44-6 (HCl Salt)
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning
Primary Hazards Harmful if swallowed; Causes serious eye/skin irritation[1]

Operational Safety & Spill Management

Causality Focus: Because this compound is an irritant to the respiratory tract and eyes (H319, H335), preventing aerosolization and direct dermal contact is the primary operational objective[1].

Methodology: Emergency Spill Decontamination

If a spill occurs, follow this self-validating cleanup protocol to ensure complete removal of the compound without generating airborne hazards:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip nitrile gloves, tightly sealed safety goggles, and a lab coat. If the spill involves dry powder outside a hood, an N95 or P100 respirator is required.

  • Containment & Absorption:

    • For Liquids: Do not let the product enter drains[2]. Absorb the solution with a finely-powdered, inert liquid-binding material (e.g., diatomite or universal lab binders)[3].

    • For Solids: Avoid generating dust. Lightly mist the powder with a compatible solvent (if safe) or sweep gently using a static-free brush.

  • Collection: Vacuum or sweep up the absorbed material and place it into a clearly labeled, sealable high-density polyethylene (HDPE) hazardous waste container[4].

  • Surface Decontamination: Scrub the affected surfaces and equipment thoroughly with an alcohol (e.g., isopropanol or ethanol) to dissolve and lift any residual organic traces[3].

Proper Disposal & Waste Management Procedures

Causality Focus: Why can't this compound go down the drain? 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not readily biodegradable and poses a risk to aquatic ecosystems[2]. Furthermore, the thermal destruction of nitrogen-containing heterocycles generates nitrogen oxides (NOx). If the hydrochloride salt (CAS 1823253-44-6) is used, hydrogen chloride (HCl) gas is also produced during combustion. Therefore, standard incineration is insufficient; controlled incineration with alkaline flue gas scrubbing is an absolute requirement to prevent atmospheric pollution[4].

Methodology: Step-by-Step Waste Segregation and Disposal

Phase 1: Waste Segregation & Neutralization

  • Identify the Salt Form: Determine if your waste stream contains the free base or the hydrochloride salt. This dictates whether the waste must be routed to a Halogenated or Non-Halogenated waste stream.

  • Containerize Liquid Waste: Collect aqueous and organic solutions in clearly labeled, compatible HDPE carboys.

    • Self-Validation Step: Before sealing the carboy, verify the pH of the aqueous waste mixture. Ensure it falls between pH 5 and 9 to prevent unexpected exothermic acid-base reactions during storage.

  • Containerize Solid Waste: Place all crystallized residues and powders into a sealed, puncture-resistant hazardous waste bag or rigid container.

Phase 2: Packaging Decontamination

  • Triple Rinse: Contaminated packaging, glass vials, and pipette tips must be triply rinsed with a compatible solvent (e.g., methanol)[4]. The rinsate must be collected in the liquid waste carboy.

  • Puncture: Empty, rinsed plastic packaging should be deliberately punctured to render it unusable for other purposes, thereby preventing accidental cross-contamination[4].

Phase 3: Final Destruction

  • Transport: Transfer the segregated, properly labeled containers to a licensed chemical destruction facility via an approved RCRA/EPA hazardous waste transporter.

  • Thermal Destruction: Ensure the receiving facility utilizes controlled incineration equipped with flue gas scrubbing to neutralize the evolved NOx and HCl emissions[4].

Mechanistic Waste Workflow

The following diagram visualizes the logical decision tree for segregating and destroying imidazo-pyrazine waste streams safely.

WasteWorkflow Start Waste Generation: 2,8-dimethyl-imidazo[1,2-a]pyrazine Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Solid Solid Waste (Powders/Residues) Start->Solid PPE Contaminated PPE & Packaging Start->PPE CheckSalt Is it the HCl salt? Liquid->CheckSalt Carboy HDPE Secondary Containment Solid->Carboy Rinse Triple Rinse & Puncture PPE->Rinse Halogenated Halogenated Waste Stream CheckSalt->Halogenated Yes (Cl- present) NonHalogenated Non-Halogenated Waste Stream CheckSalt->NonHalogenated No (Free Base) Halogenated->Carboy NonHalogenated->Carboy Rinse->Carboy Incineration Licensed Chemical Incineration Carboy->Incineration EPA/RCRA Transport Scrubbing Flue Gas Scrubbing (NOx / HCl Neutralization) Incineration->Scrubbing Thermal Destruction

Workflow for the segregation, packaging, and thermal destruction of imidazo-pyrazine chemical waste.

References

  • Sigma-Aldrich. 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Safety Information. Retrieved from 1

  • MOLBASE Encyclopedia. TRIETHANOLAMINE BORATE / tetrahydroimidazo[1,2-a]pyrazine Disposal Considerations. Retrieved from 4

  • Chemicea. Material Safety Data Sheet - tetrahydroimidazo[1,2-a]pyrazine. Retrieved from 2

  • ChemScene. Safety Data Sheet - 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives. Retrieved from 3

Sources

Comprehensive Safety and Handling Guide for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and handling procedures for 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a substituted imidazopyrazine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and other related heterocyclic amines.[1][2][3] This approach ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals.

The imidazopyrazine scaffold is of significant interest in medicinal chemistry, with derivatives being explored as inhibitors of biological targets like mTOR kinase.[4] This biological activity underscores the importance of minimizing exposure.

Hazard Assessment and Risk Mitigation

Due to its chemical structure as a substituted heterocyclic amine, 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is anticipated to possess certain toxicological properties. The GHS classifications for the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, indicate a range of potential hazards.[1]

Anticipated Hazards:

Hazard StatementGHS Classification (based on parent compound)Implication for Handling
Harmful if swallowedAcute toxicity, oral (Category 4)Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]
Causes skin irritationSkin corrosion/irritation (Category 2)Direct contact with skin should be avoided. Appropriate gloves and a lab coat are mandatory.[3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Eye protection is crucial to prevent irritation and potential damage.[3]
May cause respiratory irritationSpecific target organ toxicity (single exposure)Work in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The selection of PPE should be based on the specific procedure being performed.

PPE_Workflow cluster_0 Core PPE (All Operations) cluster_1 Enhanced PPE (Risk of Splash or Aerosol) cluster_2 Respiratory Protection (Handling Powders) Safety Glasses with Side Shields Safety Glasses with Side Shields Chemical Splash Goggles Chemical Splash Goggles Safety Glasses with Side Shields->Chemical Splash Goggles If splash risk Nitrile Gloves (Double Gloving Recommended) Nitrile Gloves (Double Gloving Recommended) Chemical-Resistant Apron Chemical-Resistant Apron Flame-Resistant Lab Coat Flame-Resistant Lab Coat Flame-Resistant Lab Coat->Chemical-Resistant Apron If splash risk Face Shield Face Shield Chemical Splash Goggles->Face Shield Full face protection NIOSH-Approved Respirator (e.g., N95) NIOSH-Approved Respirator (e.g., N95) Core PPE (All Operations) Core PPE (All Operations) Core PPE (All Operations)->NIOSH-Approved Respirator (e.g., N95) If handling powder outside a fume hood

Caption: PPE selection workflow based on operational risk.

Eye and Face Protection
  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work with this compound.[6]

  • Risk of Splash: When handling solutions or performing reactions that could result in splashing, chemical splash goggles are mandatory. For a higher level of protection, a face shield should be worn in conjunction with goggles.[6][7]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required at all times. Ensure it is fully buttoned.[6]

  • Gloves: Nitrile gloves are recommended. Due to the potential for skin irritation and absorption, double gloving is advised, especially during weighing and transfer operations.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7] For tasks with a high risk of splash, consider a flexible laminate glove as the inner layer with a heavy-duty, chemically resistant outer glove.[6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[6]

Respiratory Protection
  • Primary Control: All handling of solid 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Secondary Control: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., an N95 for particulates) is required.[7] A full respiratory protection program, including fit-testing, is necessary when respirators are used.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.

Weighing and Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling this compound.

  • Don PPE: Put on all required PPE before handling the chemical.

  • Weighing: If possible, weigh the compound directly into the reaction vessel on a tared balance inside the fume hood. Use a spatula to handle the solid. Avoid creating dust.

  • Transfer: If transferring the compound, ensure the receiving container is properly labeled.

  • Post-Handling: After handling, wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste. Remove gloves and wash hands thoroughly.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste containing 2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[3]

Disposal_Plan cluster_main Disposal Workflow Start Start Identify Waste Identify Waste Streams (Solid, Liquid, Contaminated PPE) Start->Identify Waste Segregate Waste Segregate Waste into Designated Containers Identify Waste->Segregate Waste Label Container Label Container Clearly 'Hazardous Waste' & Contents Segregate Waste->Label Container Store Securely Store in a Secure, Designated Area Label Container->Store Securely Schedule Pickup Schedule Pickup by EH&S or Licensed Contractor Store Securely->Schedule Pickup End End Schedule Pickup->End

Caption: Step-by-step hazardous waste disposal plan.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

References

  • PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2,6-Dimethylpyrazine. [Link]

  • Angene Chemical. Safety Data Sheet - 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • ACS Medicinal Chemistry Letters. Imidazopyrazine Derivatives As Inhibitors of mTOR. [Link]

  • ResearchGate. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. [Link]

  • Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Respirex International. PPE FOR CBRN INCIDENTS. [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]

  • MDPI. 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • TÜBİTAK Academic Journals. Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.